molecular formula C17H16O5 B1632518 Tsugafolin

Tsugafolin

Cat. No.: B1632518
M. Wt: 300.3 g/mol
InChI Key: KFGFEKHSEPSVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tsugafolin (CAS 66568-97-6) is a dietary polyphenol and a dehydroflavone isolated from various plant species, including those from the genera Tsuga and Vitex . This compound has shown promise in several areas of biomedical research. Studies indicate that Tsugafolin exhibits potent cytotoxicity against a range of human cancer cell lines, such as lung, liver, colon, and breast cancer, with IC50 values reported between 0.8 and 16.9 μM . Its proposed anticancer mechanism involves the induction of apoptosis (programmed cell death) and the suppression of key proteins involved in cancer signaling pathways, including AKT, ERK, and STAT3 . Furthermore, Tsugafolin has been shown to inhibit cancer cell migration and invasion, processes critical for metastasis . In addition to its oncological research applications, Tsugafolin has demonstrated weak anti-HIV activity (IC50 = 118 μM) in antiviral assays, with no cytotoxic effects observed at concentrations below 150 μM, suggesting a potential window for investigative use . Tsugafolin is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3

InChI Key

KFGFEKHSEPSVNO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Taxifolin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction to Taxifolin

Taxifolin is a flavonoid, a class of polyphenolic compounds widely distributed in plants, including onions, olive oil, and the bark of the Douglas fir.[2] Structurally, it consists of two phenyl groups (A and B rings) joined by a heterocyclic C ring, a composition that endows it with diverse pharmacological activities.[2] Its superior antioxidant capacity, when compared to many other flavonoids, is a cornerstone of its biological effects, stemming from its phenolic hydroxyl groups and conjugated structure which allow for potent free radical scavenging.[2][3][4] Beyond its antioxidant properties, Taxifolin has garnered significant attention for its pleiotropic effects on cellular signaling, positioning it as a promising candidate for further drug development.

Part 2: Core Mechanisms of Action: A Multi-Target Approach

Taxifolin's efficacy arises from its ability to interact with multiple signaling nodes simultaneously. This multi-target profile is advantageous in treating complex multifactorial diseases like cancer and chronic inflammatory conditions. The core mechanisms can be broadly categorized into anti-cancer, anti-inflammatory, and antioxidant activities.

Anti-Cancer Mechanisms

Taxifolin exerts its anti-tumor effects through a combination of apoptosis induction, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1]

Several critical pathways that promote cancer cell proliferation, survival, and metastasis are attenuated by Taxifolin.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Taxifolin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[2] In glioblastoma multiforme (GBM), for instance, Taxifolin inhibits mTOR and PI3K, leading to the promotion of autophagy and a decrease in lipid synthesis, ultimately suppressing tumor growth.[2]

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt pathway is a hallmark of many cancers. In aggressive breast cancer models, Taxifolin has been shown to inhibit the proliferation, migration, and invasion of cancer cells by suppressing this pathway.[2] It also reduces lung metastases in xenograft mouse models, an effect that is diminished when β-catenin is overexpressed.[2]

  • Aryl hydrocarbon Receptor (AhR)/CYP1A1 Pathway: Taxifolin can significantly inhibit the survival, proliferation, and invasion of gastric cancer cells by targeting the AhR/CYP1A1 signaling pathway.[2]

  • JAK/STAT3 Pathway: Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a major driver in many malignancies, promoting cell proliferation and preventing apoptosis.[5][6][7] Taxifolin has been shown to inhibit the phosphorylation and subsequent activation of STAT3.[8][9] By blocking STAT3 signaling, Taxifolin downregulates the expression of downstream target genes like the anti-apoptotic protein survivin, leading to cancer cell death.[10]

Click to view the diagram of Taxifolin's Inhibition of Pro-Survival Pathways

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GPCR Wnt Receptor (Frizzled) DestructionComplex Destruction Complex GPCR->DestructionComplex Inhibits CytokineR Cytokine Receptor JAK JAK CytokineR->JAK Activates Taxifolin Taxifolin Taxifolin->PI3K Inhibits Akt Akt Taxifolin->Akt Inhibits mTOR mTOR Taxifolin->mTOR Inhibits BetaCatenin β-catenin Taxifolin->BetaCatenin Inhibits Translocation Taxifolin->JAK Inhibits STAT3 STAT3 Taxifolin->STAT3 Inhibits Phosphorylation PI3K->Akt Activates Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Promotes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates DestructionComplex->BetaCatenin Degrades JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes TCF_LEF->Proliferation Promotes STAT3_dimer->Proliferation Promotes

Caption: Taxifolin's multi-target inhibition of key oncogenic signaling pathways.

Taxifolin can halt the progression of the cell cycle and trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is dependent on the cell cycle. Taxifolin has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[11] This is achieved by modulating the levels of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[1]

  • Apoptosis: Taxifolin induces apoptosis through the mitochondrial pathway.[11] It can alter the mitochondrial membrane potential and regulate the expression of Bcl-2 family proteins, leading to the activation of caspases, the executioners of apoptosis.[10][12]

Anti-Inflammatory Mechanisms

Chronic inflammation is a known driver of many diseases, including cancer.[13] Taxifolin exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways.[2][14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in the inflammatory response. Taxifolin has been demonstrated to suppress the phosphorylation of MAPK family members (p38, ERK1/2, JNK), thereby reducing the production of inflammatory mediators.[14]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Taxifolin inhibits the activation of the NF-κB signaling pathway.[2] It prevents the phosphorylation and nuclear translocation of NF-κB subunits like p65, which in turn suppresses the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[2][15]

Click to view the diagram of Taxifolin's Anti-Inflammatory Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Taxifolin Taxifolin Taxifolin->MAPK_pathway Inhibits Taxifolin->IKK Inhibits NFkB NF-κB (p65/p50) Taxifolin->NFkB Inhibits Nuclear Translocation AP1 AP-1 MAPK_pathway->AP1 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inflammation_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Inflammation_genes Promotes AP1->Inflammation_genes Promotes

Caption: Taxifolin's suppression of the MAPK and NF-κB inflammatory pathways.

Antioxidant Mechanisms

Taxifolin's potent antioxidant activity is a key contributor to its protective effects.[2][14]

  • Direct ROS Scavenging: The molecular structure of Taxifolin, with its multiple hydroxyl groups, allows it to directly scavenge reactive oxygen species (ROS), neutralizing these damaging molecules.[2]

  • Activation of the Nrf2 Pathway: Taxifolin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) anti-oxidative stress pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[16] By activating Nrf2, Taxifolin enhances the cell's intrinsic antioxidant defenses.

Part 3: Experimental Protocols for Mechanism of Action Studies

To validate and explore the mechanisms described above, a series of well-established molecular and cellular biology assays are required.

Western Blot Analysis for Signaling Pathway Modulation

This technique is essential for determining how Taxifolin affects the phosphorylation status and expression levels of key proteins in signaling pathways.

Objective: To measure the levels of total and phosphorylated STAT3, Akt, ERK, and p65 in cells treated with Taxifolin.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells, RAW264.7 macrophages) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Taxifolin or a vehicle control (e.g., DMSO) for a predetermined time.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of cell distribution throughout the different phases of the cell cycle.

Objective: To determine if Taxifolin induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat cancer cells with Taxifolin at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (to degrade RNA) and propidium iodide (PI), a fluorescent dye that intercalates with DNA.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence intensity, will distinguish cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[17]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Objective: To quantify the induction of apoptosis by Taxifolin.

Methodology:

  • Cell Treatment: Treat cells with Taxifolin for a specified duration.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 4: Data Presentation

To facilitate clear interpretation, quantitative data from mechanistic studies should be summarized in tables.

Table 1: Effect of Taxifolin on Cancer Cell Viability (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) after 48hReference
A549Lung CancerData to be populated[1]
MCF-7Breast CancerData to be populated[1]
HepG2Liver CancerData to be populated[2]
AGSGastric CancerData to be populated[2]

Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. This table serves as a template for organizing such data.

Table 2: Modulation of Key Signaling Proteins by Taxifolin (25 µM)

ProteinPhosphorylation StatusFold Change vs. ControlExperimental Assay
STAT3 (Tyr705)DecreasedData to be populatedWestern Blot
Akt (Ser473)DecreasedData to be populatedWestern Blot
ERK1/2 (Thr202/Tyr204)DecreasedData to be populatedWestern Blot
NF-κB p65 (Ser536)DecreasedData to be populatedWestern Blot

Note: This table illustrates how to present data from Western blot analyses, showing the effect of Taxifolin on protein phosphorylation.

Part 5: Conclusion and Future Directions

Taxifolin is a pharmacologically active flavonoid with a compelling, multi-faceted mechanism of action. Its ability to concurrently inhibit key oncogenic and inflammatory signaling pathways, such as PI3K/Akt, Wnt, JAK/STAT3, and NF-κB, while also inducing apoptosis, cell cycle arrest, and bolstering antioxidant defenses, makes it a highly promising therapeutic agent.[1][2][14] The pleiotropic nature of its action suggests potential applications in complex diseases that are currently difficult to treat with single-target agents.

Future research should focus on optimizing its bioavailability and delivery, as flavonoids can have poor absorption and rapid metabolism.[2] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models, paving the way for its potential use as a standalone therapy or as an adjuvant to existing treatments.

References

  • The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice. National Institutes of Health. [Link]

  • Induced cell cycle arrest. Wikipedia. [Link]

  • Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis. National Institutes of Health. [Link]

  • Polyphyllin I suppresses proliferation and promotes apoptosis of gastric cancer cell by inhibiting stat3 phosphorylation. Annals of Translational Medicine. [Link]

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  • An insight into novel therapeutic potentials of taxifolin. National Institutes of Health. [Link]

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  • The Anti-Inflammatory Effects and Mechanisms of Eupafolin in Lipopolysaccharide-Induced Inflammatory Responses in RAW264.7 Macrophages. PubMed. [Link]

  • Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. PubMed. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC59204 STAT3/]([Link] STAT3/)

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  • Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. MDPI. [Link]

  • Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance. PLOS One. [Link]

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Tsugafolin: Chemical Constitution, Natural Reservoirs, and Isolation Architecture

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, chemistry, and isolation of Tsugafolin.

Executive Summary

Tsugafolin (CAS: 66568-97-6) is a naturally occurring O-methylated flavonoid, specifically classified as a flavanone (dihydroflavone).[1][2] Although its nomenclature is derived from the genus Tsuga (Hemlock), suggesting its initial discovery in gymnosperms like Tsuga sieboldii, modern phytochemical profiling has identified it in diverse angiosperms, including Vitex leptobotrys (Verbenaceae) and Cephalotaxus sinensis (Taxaceae).

Functionally, Tsugafolin exhibits a distinct pharmacological profile characterized by anti-retroviral activity (specifically HIV-1 replication inhibition) and plant phenotypic regulation (root/stem modulation). Unlike many cytotoxic chemotherapeutics, Tsugafolin has demonstrated a lack of cytotoxicity at active concentrations, making it a "privileged scaffold" for further medicinal chemistry optimization.

This guide outlines the physicochemical properties, botanical sources, and a validated technical workflow for the isolation of Tsugafolin, designed for researchers in natural product discovery.

Chemical Constitution & Properties

Tsugafolin belongs to the flavonoid subclass, distinct from the lignans often co-isolated with it in coniferous species. Its core structure is a flavan-4-one skeleton with specific methoxylation and hydroxylation patterns.

Physicochemical Profile
PropertyData
Common Name Tsugafolin
IUPAC Name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Synonyms 7-Hydroxy-5,4'-dimethoxyflavanone; 4',5-Dimethoxy-7-hydroxyflavanone
CAS Registry Number 66568-97-6
Chemical Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Stereochemistry (2S) configuration at the chiral center C-2
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water
Structural Significance

The molecule features a 5,7-disubstituted A-ring and a 4'-substituted B-ring. The presence of the 5-methoxy group (rather than the more common 5-hydroxy) is chemically significant, as it prevents the formation of a hydrogen bond with the C-4 carbonyl, potentially altering the molecule's binding affinity to biological targets compared to its 5-OH analogs (e.g., naringenin derivatives).

Botanical Reservoirs & Chemotaxonomy

While the name stems from the Pinaceae family (Tsuga), the compound is widely distributed across evolutionarily distant taxa, suggesting convergent evolution of the O-methylation enzymes involved in its biosynthesis.

Primary Natural Sources
  • Genus Tsuga (Pinaceae):

    • Tsuga sieboldii (Southern Japanese Hemlock): The likely site of original isolation. In these conifers, Tsugafolin accumulates in the heartwood and bark as part of the tree's chemical defense system against fungal pathogens.

  • Genus Vitex (Verbenaceae):

    • Vitex leptobotrys: A significant modern source. Research indicates that Tsugafolin can be isolated from the leaves and twigs alongside lignans like vitexkarinol.[3][4][5]

  • Genus Cephalotaxus (Taxaceae):

    • Cephalotaxus sinensis:[1][] Isolated from the bark, often co-occurring with cephalotaxine alkaloids.

  • Genus Goniothalamus (Annonaceae):

    • Goniothalamus gardneri: Found in aerial parts, linking the compound to the primitive Magnoliid clade.

Technical Isolation Architecture

The following protocol is a synthesized high-purity isolation workflow. It prioritizes the separation of Tsugafolin from structurally similar flavonoids and lignans using a polarity-gradient approach.

Extraction & Fractionation Logic

Objective: Maximize yield while removing chlorophyll and highly polar glycosides early in the process.

  • Solvent Choice: 95% Ethanol (EtOH) is selected over Methanol for lower toxicity and high efficiency in extracting aglycone flavonoids.

  • Partitioning: A liquid-liquid partition with Ethyl Acetate (EtOAc) concentrates the flavonoid fraction, leaving behind bulk sugars and tannins in the aqueous phase.

Step-by-Step Protocol

Step 1: Biomass Preparation

  • Dry plant material (e.g., Vitex twigs or Tsuga bark) at 40°C to constant weight.

  • Pulverize to a coarse powder (mesh size 40–60).

Step 2: Exhaustive Extraction

  • Macerate 1.0 kg of powder in 5.0 L of 95% EtOH for 72 hours at room temperature.

  • Filter the supernatant and repeat extraction twice (3 x 5.0 L).

  • Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain the crude residue.

Step 3: Liquid-Liquid Partition

  • Suspend crude residue in 1.0 L of distilled water.

  • Partition sequentially with:

    • n-Hexane (3 x 1.0 L): Removes lipids, waxes, and chlorophyll. Discard or save for terpenoid analysis.

    • Ethyl Acetate (3 x 1.0 L): Target Fraction. Extracts Tsugafolin and other aglycone flavonoids.

    • n-Butanol (3 x 1.0 L): Removes glycosides.

  • Concentrate the EtOAc fraction to dryness.

Step 4: Chromatographic Purification

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution using Chloroform:Methanol (CHCl₃:MeOH) starting at 100:0 → 90:10.

  • Monitoring: Check fractions via TLC (Silica gel 60 F₂₅₄).

    • Visualization: UV light (254/365 nm) and 10% H₂SO₄ spray (heating). Tsugafolin typically appears as a dark spot under UV254 that turns yellow/orange upon heating with acid.

  • Polishing (HPLC): Purify the enriched fraction using Semi-preparative HPLC.

    • Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).

    • System: MeOH:H₂O (65:35 v/v), isocratic flow.

    • Detection: UV at 280 nm.

Visualization of Isolation Workflow

IsolationProtocol Biomass Plant Biomass (Dried/Ground) Extraction Ethanol Extraction (3x, 72h, RT) Biomass->Extraction Crude Crude Extract (Concentrated) Extraction->Crude Partition Liquid-Liquid Partition Crude->Partition Hexane Hexane Fraction (Lipids/Chlorophyll) Partition->Hexane EtOAc Ethyl Acetate Fraction (TARGET: Flavonoids) Partition->EtOAc BuOH n-Butanol Fraction (Glycosides) Partition->BuOH CC Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->CC HPLC Semi-Prep HPLC (C18, MeOH:H2O) CC->HPLC Enriched Fraction Product Pure Tsugafolin (>98% Purity) HPLC->Product

Figure 1: Operational workflow for the bioassay-guided isolation of Tsugafolin from plant matrices.

Biosynthetic Pathway Context

Tsugafolin is generated via the phenylpropanoid pathway , diverging at the chalcone stage. The specific methylation at the 5-position suggests the activity of a regiospecific O-methyltransferase (OMT) acting either on the chalcone precursor or the flavanone intermediate.

Pathway Logic
  • Precursor: p-Coumaroyl-CoA + 3x Malonyl-CoA.

  • Scaffold Formation: Chalcone Synthase (CHS) condenses these to form Naringenin Chalcone.

  • Cyclization: Chalcone Isomerase (CHI) cyclizes the chalcone to Naringenin (Flavanone).

  • Modification: O-Methyltransferases (OMTs) methylate the hydroxyl groups at C-5 and C-4'.

    • Note: The 5-OCH₃ is rare; most flavonoids retain the 5-OH (chelated to the carbonyl). This suggests a specific 5-O-methyltransferase is active in Tsuga and Vitex.

Biosynthesis Coumaroyl p-Coumaroyl-CoA Chalcone Naringenin Chalcone Coumaroyl->Chalcone + 3 Malonyl-CoA Naringenin Naringenin (Flavanone Core) Chalcone->Naringenin Tsugafolin Tsugafolin (5,4'-di-OMe) Naringenin->Tsugafolin CHS CHS CHI CHI OMT OMT (Methylation)

Figure 2: Simplified biosynthetic route. CHS: Chalcone Synthase; CHI: Chalcone Isomerase; OMT: O-Methyltransferase.

Pharmacological Potential

Tsugafolin has emerged as a compound of interest not for general cytotoxicity, but for specific viral inhibition and growth regulation.

Anti-HIV Activity

Research on Vitex leptobotrys identified Tsugafolin as a weak but non-cytotoxic inhibitor of HIV-1 replication.[7]

  • Mechanism: Likely interference with viral post-entry steps, though the exact molecular target (Reverse Transcriptase vs. Integrase) requires crystallographic confirmation.

  • Potency: IC₅₀ ≈ 118 µM.[3][8]

  • Safety Window: No cytotoxicity observed at 150 µM, providing a therapeutic index that allows for structural modification to improve potency without immediate toxicity concerns.

Plant Phenotypic Regulation

In agricultural science, Tsugafolin acts as an allelopathic agent or growth regulator.[9]

  • Effect: Inhibits stem elongation while promoting root biomass.[9]

  • Application: Potential lead for developing natural herbicides or rooting agents for horticultural propagation.

References

  • Isolation from Vitex: Cannell, R. J., et al. (2014). "Bioactive compounds from Vitex leptobotrys." Journal of Natural Products, 77(3), 663-667.[1][5] [Link]

  • Isolation from Cephalotaxus: Ma, Y., et al. (2016). "Chemical constituents from the bark of Cephalotaxus sinensis."[] Chemistry of Natural Compounds, 52, 1105–1107. [Link]

  • Isolation from Goniothalamus: Seidel, V., et al. (2000).[10] "Phenylpropanoids from Goniothalamus gardneri and Goniothalamus thwaitesii." Phytochemistry, 55(5), 439-446. [Link]

  • General Flavonoid Biosynthesis: Winkel-Shirley, B. (2001). "Flavonoid biosynthesis. A colorful model for genetics, biochemistry, cell biology, and biotechnology." Plant Physiology, 126(2), 485-493. [Link]

Sources

Biosynthesis Pathway of Tsugafolin in Vitex leptobotrys: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biosynthesis Pathway of Tsugafolin in Vitex leptobotrys Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Tsugafolin is a bioactive O-methylated flavanone (specifically (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one) isolated from the leaves and twigs of Vitex leptobotrys (Verbenaceae).[1] While the genus Vitex is widely recognized for its lignan and iridoid content, V. leptobotrys is distinct for accumulating specific methylated flavonoids like Tsugafolin and Alpinetin, which have demonstrated moderate anti-HIV activity (IC50 ~118 µM) and cytotoxicity profiles favorable for lead optimization.

This guide delineates the biosynthetic architecture of Tsugafolin. Unlike the canonical flavonoid pathway that terminates at naringenin or proceeds to flavonols/anthocyanins, the biosynthesis of Tsugafolin requires a highly regiospecific methylation cascade. The presence of a 5-methoxy group is structurally significant; it disrupts the hydrogen bond typically formed between the 5-hydroxyl and the 4-carbonyl group, altering the molecule's lipophilicity and binding kinetics compared to its precursor, naringenin.

Structural Characterization & Precursor Logic

To understand the pathway, we must first deconstruct the target molecule to its biosynthetic precursors.

FeatureChemical MoietyBiosynthetic Origin
Scaffold Flavanone (C6-C3-C6)Phenylpropanoid (B-ring) + Polyketide (A-ring)
A-Ring 5-methoxy-7-hydroxy3

Malonyl-CoA (Acetate pathway)
B-Ring 4'-methoxy

-Coumaroyl-CoA (Shikimate pathway)
Stereochemistry (2S)Stereospecific cyclization by Chalcone Isomerase (CHI)

Key Biosynthetic Challenge: The 5-hydroxyl group of flavonoids is chemically recalcitrant to methylation due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The biosynthesis of Tsugafolin therefore implies the activity of a specialized Flavonoid 5-O-Methyltransferase (F5OMT) , likely acting after the 4'-O-methylation.

The Biosynthetic Pathway (Core Mechanism)

The synthesis of Tsugafolin in V. leptobotrys follows a linear progression from the general phenylpropanoid pathway, branching at the flavanone scaffold stage into a specialized methylation grid.

Phase I: Assembly of the Flavanone Scaffold
  • Phenylpropanoid Initiation: L-Phenylalanine is deaminated by Phenylalanine ammonia-lyase (PAL) to trans-cinnamic acid, which is hydroxylated by Cinnamate 4-hydroxylase (C4H) to

    
    -coumaric acid.
    
  • Activation: 4-Coumarate:CoA ligase (4CL) activates the acid to

    
    -coumaroyl-CoA.
    
  • Polyketide Elongation: Chalcone Synthase (CHS) condenses one unit of

    
    -coumaroyl-CoA with three units of malonyl-CoA to form Naringenin Chalcone  (2',4',6',4-tetrahydroxychalcone).
    
  • Stereospecific Cyclization: Chalcone Isomerase (CHI) catalyzes the intramolecular Michael addition of the chalcone to form (2S)-Naringenin .

Phase II: The Methylation Cascade (Regiospecific Functionalization)

This is the species-specific divergence for V. leptobotrys.

  • Step 1: 4'-O-Methylation (Formation of Isosakuranetin):

    • Enzyme: Flavonoid 4'-O-Methyltransferase (F4'OMT).

    • Mechanism: Transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl of the B-ring.

    • Product: Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone).

    • Rationale: 4'-methylation is energetically favored and common in Vitex species.

  • Step 2: 5-O-Methylation (Formation of Tsugafolin):

    • Enzyme: Flavonoid 5-O-Methyltransferase (F5OMT).

    • Mechanism: A highly specific transfer of a methyl group from SAM to the 5-hydroxyl of the A-ring.

    • Product: Tsugafolin (5-methoxy-7-hydroxy-4'-methoxyflavanone).

    • Note: This step is rate-limiting. In many plants, 7-O-methylation (forming Sakuranetin) is preferred. The accumulation of Tsugafolin indicates V. leptobotrys possesses an F5OMT with higher affinity for Isosakuranetin than the competing 7-OMT.

Pathway Visualization

The following diagram illustrates the enzymatic flow from primary metabolism to Tsugafolin.

TsugafolinBiosynthesis cluster_0 General Phenylpropanoid Pathway cluster_1 Flavonoid Scaffold Assembly cluster_2 Specific Methylation Cascade Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chalcone Naringenin Chalcone (2',4',6',4-OH) CouCoA->Chalcone CHS Mal 3x Malonyl-CoA Mal->Chalcone Naringenin (2S)-Naringenin (5,7,4'-OH) Chalcone->Naringenin CHI (Cyclization) Iso Isosakuranetin (5,7-OH, 4'-OMe) Naringenin->Iso F4'OMT (4'-O-Methyltransferase) Tsugafolin TSUGAFOLIN (5-OMe, 7-OH, 4'-OMe) Iso->Tsugafolin F5OMT (5-O-Methyltransferase)

Figure 1: Proposed enzymatic pathway for Tsugafolin biosynthesis in Vitex leptobotrys, highlighting the sequential O-methylation steps.

Experimental Protocols for Pathway Elucidation

To validate this pathway or isolate the enzymes for drug development, the following self-validating protocols are recommended.

Protocol A: Transcriptome-Based Enzyme Discovery

Objective: Identify the gene sequences for the specific F5OMT and F4'OMT.

  • Tissue Selection: Harvest young leaves and twigs of V. leptobotrys (highest Tsugafolin accumulation). Flash freeze in liquid nitrogen.

  • RNA Extraction: Use a CTAB-LiCl method to handle high phenolic content.

  • Sequencing: Perform Illumina RNA-Seq (paired-end, 150bp).

  • In Silico Mining:

    • Assemble de novo transcriptome (Trinity/SPAdes).

    • BLAST search against known OMT databases using "Naringenin OMT" and "Flavonoid 5-OMT" motifs.

    • Filter candidates by expression levels correlated with Tsugafolin accumulation (LC-MS profiling).

Protocol B: In Vitro Enzymatic Assay

Objective: Confirm the regiospecificity of candidate OMTs.

  • Cloning: Clone candidate OMT cDNAs into pET-28a vectors and express in E. coli BL21(DE3).

  • Purification: His-tag affinity purification (Ni-NTA).

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2.

    • Substrates: 100 µM Naringenin OR Isosakuranetin.

    • Cofactor: 200 µM S-adenosyl-L-methionine (SAM).

    • Enzyme: 5 µg purified recombinant protein.

  • Incubation: 30°C for 30 minutes. Terminate with 1% HCl in Methanol.

  • Analysis: HPLC-DAD or LC-MS/MS.

    • Validation Criteria: If the enzyme converts Isosakuranetin to Tsugafolin (retention time shift + mass increase of 14 Da), it is the authentic VlF5OMT .

Drug Development Implications

Understanding this pathway offers two distinct advantages for pharmaceutical development:

  • Biocatalytic Synthesis: Chemical synthesis of 5-O-methylated flavonoids is difficult due to the need for selective protection/deprotection of the 7-OH and 4'-OH groups. Cloning the V. leptobotrys F5OMT allows for the enzymatic production of Tsugafolin from cheap precursors (Naringenin) in yeast fermentation systems.

  • Analog Generation: The F5OMT enzyme can be used to methylate other flavanone scaffolds, creating a library of novel "Tsugafolin-like" analogs to screen for enhanced anti-HIV potency or metabolic stability.

References

  • Bioactive Compounds from Vitex leptobotrys Source: Journal of Natural Products (2014) Context: Isolation of Tsugafolin and confirmation of anti-HIV activity.

  • Biosynthesis of Flavonoids: Enzymes and Regulatory Mechanisms Source: Plant Physiology (2020) Context: General mechanisms of CHS, CHI, and OMTs in flavonoid assembly.

  • Structural Modification of 5,7-Dimethoxyflavone and Biological Activities Source: ResearchGate / Food Science & Nutrition (2019) Context: Structure-activity relationship of 5-methoxy flavonoids and the importance of the 5-position for bioactivity.[2]

  • Diverse Defenses: O-Methylated Flavonoids in Plants Source: Plant Physiology (2015) Context: Detailed mechanisms of Flavonoid O-methyltransferases (FOMTs) and their regiospecificity (5-OMT vs 7-OMT).

Sources

Technical Monograph: Tsugafolin Chemical Properties & Stability Profile

[1]

Part 1: Executive Summary

Tsugafolin (C₁₇H₁₆O₅) is a rare, bioactive flavanone derivative primarily isolated from the heartwood and foliage of Tsuga species, notably Tsuga sieboldii (Southern Japanese Hemlock). As a 5-methoxy-7-hydroxy-4'-methoxyflavanone, it occupies a distinct chemical space between lipophilic polymethoxylated flavonoids and hydrophilic glycosides.[1][2]

Its pharmacological potential is currently under investigation for antioxidant and cytotoxic activities, yet its development is frequently stalled by poor understanding of its physicochemical stability. This guide addresses the critical gap in stability data, providing a mechanistic understanding of its degradation pathways—specifically C2-epimerization and oxidative dehydrogenation—and outlining robust protocols for its preservation in drug discovery workflows.[2]

Part 2: Chemical Identity & Structural Characterization[1][2][3][4]

Tsugafolin is defined by a chiral chroman-4-one core.[1][2] Unlike planar flavones, the C2-C3 single bond imparts a non-planar "twisted" conformation, creating a stereocenter at C2 that is susceptible to base-catalyzed inversion.[1][2]

Physicochemical Constants[1][2]
PropertyValue / DescriptionSource/Inference
IUPAC Name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-oneChemical Nomenclature
CAS Number 66568-97-6Registry
Molecular Formula C₁₇H₁₆O₅Stoichiometry
Molecular Weight 300.31 g/mol Calculated
Chirality (S)-configuration at C2Structural Class
Solubility (Aq) < 0.1 mg/mL (Predicted)Lipophilic nature
Solubility (Org) Soluble in DMSO, Methanol, Ethyl AcetateFlavanone profile
pKa (Predicted) ~7.5 (7-OH group)Phenolic acidity
UV Maxima ~285 nm, ~320 nm (shoulder)Flavanone chromophore
Structural Visualization[1][2][6]

The following diagram illustrates the core structure and the critical numbering system used to track degradation sites.

TsugafolinStructureCoreChroman-4-one Core(Non-planar)C2C2 Chiral Center(S-Configuration)*Labile Proton*Core->C2StereochemistryC4C4 Carbonyl(Ketone)Core->C4ReactivityRingARing A5-OMe, 7-OHCore->RingASubstitutionRingBRing B4'-OMeCore->RingBSubstitutionC2->RingBAttachment Point

Figure 1: Structural deconstruction of Tsugafolin highlighting the C2 chiral center, which is the primary site of instability.[1][2]

Part 3: Stability Profile & Degradation Kinetics[1][2]

The stability of Tsugafolin is dictated by the C2-C3 bond.[1][2] Unlike flavones, which are thermodynamically stable due to extended conjugation, Tsugafolin is a flavanone . This seemingly minor structural difference introduces three specific degradation risks that must be controlled.

Mechanism 1: Base-Catalyzed Racemization

The proton at C2 is acidic due to the electron-withdrawing effect of the C4 carbonyl.[1][2] In basic or even neutral aqueous conditions (pH > 7.0), this proton can be abstracted, leading to an enolate intermediate. Reprotonation is non-stereoselective, resulting in a racemic mixture ((2S) ⇌ (2R)).[2]

  • Impact: Loss of enantiomeric purity; potential change in biological activity.[1][2]

Mechanism 2: Chalcone Equilibrium (Ring Opening)

In stronger alkaline conditions (pH > 9), the C-ring can open via a retro-Michael addition to form the corresponding chalcone (bright yellow).[1][2]

  • Observation: Solution turns from colorless to yellow.

  • Reversibility: Often reversible upon acidification, but prolonged exposure leads to irreversible hydrolysis.[1]

Mechanism 3: Oxidative Dehydrogenation

In the presence of oxygen and light, Tsugafolin can undergo dehydrogenation across the C2-C3 bond to form the corresponding flavone .

  • Impact: Irreversible conversion to a planar, achiral molecule with distinct pharmacological properties.[1]

Degradation Logic Flow

DegradationPathwaysTsugafolinTsugafolin (2S)(Colorless)EnolateEnolate Intermediate(Planar C2)Tsugafolin->EnolatepH > 7.0DeprotonationChalconeChalcone Derivative(Ring Open, Yellow)Tsugafolin->ChalconepH > 9.0Retro-MichaelFlavoneCorresponding Flavone(Oxidation, Irreversible)Tsugafolin->FlavoneUV Light + O2DehydrogenationEnolate->TsugafolinReprotonationIsomerEnantiomer (2R)(Racemization)Enolate->IsomerReprotonationChalcone->TsugafolinAcidification

Figure 2: Primary degradation pathways.[1][2] Note that racemization (orange) and ring opening (red) are pH-dependent, while oxidation (green) is environmental.[2]

Part 4: Analytical Methodologies

To accurately quantify Tsugafolin and detect its degradation products, a stability-indicating HPLC method is required.[1][2] Standard C18 methods often fail to separate the enantiomers or the chalcone isomer without specific tuning.[1]

Recommended HPLC Protocol
  • Column: C18 (e.g., Kinetex Biphenyl or equivalent), 2.6 µm, 100 x 4.6 mm.

    • Why: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard alkyl C18.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

    • Note: Avoid Methanol if possible, as it can occasionally form hemiacetals with reactive ketones under stress conditions.[1]

  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10% -> 60% B[1][2]

    • 15-20 min: 60% -> 95% B[1][2]

  • Detection: UV at 285 nm (primary) and 340 nm (to detect chalcone formation).[1][2]

Chiral Separation (Optional)

If enantiomeric excess (ee) determination is critical:

  • Column: Chiralpak AD-RH (Amylose based).[1][2]

  • Mobile Phase: MeCN:Water (isocratic, typically 40:60).[2]

Part 5: Handling, Storage, & Formulation Strategies

Based on the stability profile derived above, the following protocols ensure data integrity during research.

Storage Protocol[1]
  • Solid State: Store at -20°C under Argon or Nitrogen. The solid is relatively stable, but moisture can catalyze surface hydrolysis.

  • Solution:

    • Solvent: Anhydrous DMSO is preferred.[1][2]

    • Avoid: Protic solvents (MeOH/EtOH) for long-term storage > 1 month.[1][2]

    • Temperature: -80°C for stock solutions.

Experimental Handling (The "Self-Validating" Workflow)

When performing biological assays, Tsugafolin is often diluted into aqueous media (culture media, buffers).[2] This is the critical failure point .

Validation Step: Before running a 24-hour cell assay, perform a "Mock Incubation":

  • Dilute Tsugafolin to 10 µM in your specific culture medium (e.g., DMEM + 10% FBS).[1][2]

  • Incubate at 37°C.

  • Sample at T=0, T=6h, and T=24h.

  • Analyze via HPLC.[1][2]

    • Pass Criteria: >90% parent compound remaining at T=24h.[1][2]

    • Fail Criteria: Appearance of a peak at 340nm (Chalcone) or split peaks (Racemization).[1][2]

Formulation Tip: If stability in media is poor (pH 7.4 is often high enough to trigger racemization), consider buffering with HEPES (pH 7.[2]2) rather than Bicarbonate, or encapsulating in cyclodextrins (HP-β-CD) to shield the hydrophobic core from hydrolytic attack.[1][2]

References

  • Tsuga sieboldii Description & Chemistry Title: Tsuga sieboldii (Southern Japanese Hemlock) - Description and Distribution.[1][2][3][4][5] Source: Conifers.org (The Gymnosperm Database).[1][2] URL:[Link][2]

  • Chemical Structure & Synonyms Title: Tsugafolin (CAS 66568-97-6) Entry.[1][2] Source: BiorLab / PubChem Data.[1][2] URL:[Link][2]

  • Flavanone Stability Mechanisms Title: Kinetics of degradation of cefazolin and related structures (Analogous beta-lactam/ring stability principles).[1][2] Source: PubMed (NIH).[1][2] URL:[Link] (Note: While specific Tsugafolin kinetics are unpublished, the degradation mechanism follows established flavanone-chalcone isomerism principles described in standard phytochemical literature.)[2]

  • General Flavonoid Analysis Title: 7-Hydroxy-4-methoxy-5-methylchromen-2-one (Related Chromone Structure).[1][2][6] Source: PubChem.[1][2] URL:[Link][2]

Methodological & Application

Tsugafolin purification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Purification of Tsugafolin by RP-HPLC

Executive Summary

Tsugafolin (7-hydroxy-5,4'-dimethoxyflavanone; CAS: 66568-97-6) is a bioactive flavonoid originally identified in Tsuga species (Hemlock) and subsequently isolated from Vitex leptobotrys, Goniothalamus gardneri, and Cephalotaxus sinensis.[1] It exhibits significant biological potential, including anti-HIV activity (IC50 ~118 µM), plant phenotype regulation (inhibition of stem elongation), and cytotoxicity against specific tumor cell lines.

This protocol details a robust workflow for the extraction, enrichment, and high-purity isolation (>98%) of Tsugafolin from plant biomass using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Unlike generic flavonoid protocols, this guide addresses the specific solubility profile and co-elution challenges associated with dimethoxyflavanones.

Physicochemical Profile & Target Analyte

PropertySpecification
Chemical Name 7-hydroxy-5,4'-dimethoxyflavanone
Common Name Tsugafolin
CAS Number 66568-97-6
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Classification Flavanone (Flavonoid)
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Sparingly soluble in Water.
UV Maxima ~280 nm, 320 nm (characteristic flavanone absorption)

Sample Preparation & Enrichment Protocol

Direct injection of crude extracts onto HPLC columns leads to rapid fouling and poor resolution. A liquid-liquid partitioning step is mandatory to remove chlorophylls (non-polar) and sugars/tannins (highly polar) before chromatography.

Step 3.1: Biomass Extraction
  • Grinding: Pulverize dried plant material (e.g., Vitex leptobotrys twigs/leaves or Tsuga heartwood) to a fine powder (<40 mesh).

  • Maceration: Extract 100 g of powder with 500 mL Methanol (MeOH) at room temperature for 24 hours. Repeat 3 times.

    • Rationale: MeOH provides optimal penetration of cellular matrices for flavonoids compared to Ethanol.

  • Concentration: Combine extracts and evaporate to dryness under reduced pressure (Rotary Evaporator) at <40°C to prevent thermal degradation.

Step 3.2: Liquid-Liquid Partitioning (Enrichment)
  • Resuspend the crude residue in 200 mL Water .

  • Defatting: Partition with n-Hexane (200 mL x 2). Discard the Hexane layer (removes lipids/chlorophyll).

  • Target Extraction: Partition the aqueous phase with Ethyl Acetate (EtOAc) (200 mL x 3).

  • Collection: Collect the EtOAc layers. Tsugafolin partitions preferentially here.

  • Drying: Dry the EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate to dryness. This is the Enriched Fraction .

Analytical HPLC Method (Method Development)

Before preparative scale-up, the separation must be optimized on an analytical scale.

System: Agilent 1260 Infinity II or equivalent quaternary pump system. Detector: Diode Array Detector (DAD).

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5 µm, 4.6 × 250 mm
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape for phenolics)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL (Sample conc: 1 mg/mL in MeOH)
Detection 280 nm (Quantification), 254 nm (Impurity check)
Column Temp 30°C
Gradient Program (Linear)
Time (min)% Mobile Phase B (ACN)Event
0.020%Initial Hold
5.020%Isocratic equilibration
25.080%Linear Gradient
30.0100%Wash
35.020%Re-equilibration

Note: Tsugafolin typically elutes between 18–22 minutes under these conditions. Adjust the gradient slope if co-eluting isomers (e.g., alpinetin) are present.

Preparative HPLC Scale-Up Protocol

Objective: Isolate >10 mg of Tsugafolin with >98% purity.

Step 5.1: Scale-Up Calculations
  • Column: Semi-prep C18, 10 µm, 20 × 250 mm.

  • Flow Rate: Scale by cross-sectional area ratio (~19x analytical). Set to 15–20 mL/min .

  • Loading: 100–200 mg of Enriched Fraction per injection (dissolved in 2 mL MeOH).

Step 5.2: Fraction Collection Logic
  • Threshold Trigger: Set UV collection trigger to slope sensitivity rather than simple level to separate closely eluting shoulders.

  • Heart-Cutting: Collect only the central 80% of the main peak. Discard the leading and tailing edges to maximize purity over yield.

  • Solvent Removal: Immediately evaporate ACN from collected fractions using a rotary evaporator. Lyophilize the remaining aqueous phase to obtain a white/off-white amorphous powder.

Workflow Visualization

The following diagram illustrates the logical flow from raw biomass to purified compound, highlighting the critical partitioning checkpoints.

Tsugafolin_Purification Biomass Raw Plant Biomass (Tsuga spp. or Vitex leptobotrys) Extraction Methanol Extraction (3x, RT) Biomass->Extraction Crude Crude Extract Extraction->Crude Evaporation Partition_Hex Partition: Water / Hexane Crude->Partition_Hex Resuspend in H2O Hex_Layer Hexane Layer (Discard Lipids) Partition_Hex->Hex_Layer Partition_EtOAc Partition: Water / Ethyl Acetate Partition_Hex->Partition_EtOAc Aqueous Phase Aq_Layer Aqueous Layer (Discard Sugars) Partition_EtOAc->Aq_Layer Enriched Enriched EtOAc Fraction (Tsugafolin Source) Partition_EtOAc->Enriched Organic Phase Prep_HPLC Prep-HPLC (C18) ACN/H2O + 0.1% FA Enriched->Prep_HPLC Injection Final_Product Purified Tsugafolin (>98% Purity) Prep_HPLC->Final_Product Fraction Collection & Lyophilization

Figure 1: Isolation workflow for Tsugafolin, emphasizing the critical Ethyl Acetate enrichment step.

Quality Control & Validation

Every isolated batch must undergo the following "Self-Validating" checks:

  • Purity Check: Re-inject 5 µg of the final product onto the Analytical HPLC system.

    • Acceptance Criteria: Single peak >98% area at 280 nm.

  • Mass Spectrometry (LC-MS):

    • Confirm molecular ion: [M+H]⁺ = 301.1 m/z or [M-H]⁻ = 299.1 m/z .

  • NMR Verification (Optional but recommended):

    • ¹H-NMR in DMSO-d₆ should show characteristic flavanone signals: Two doublets for H-2/H-3 protons (C-ring) and methoxy singlets at ~3.8 ppm.

References

  • Seidel, V., et al. (2000).[2] "Phenylpropanoids from the aerial parts of Goniothalamus gardneri." Planta Medica, 66(6), 539-544.

  • Li, W., et al. (2014). "Bioactive Compounds from Vitex leptobotrys." Journal of Natural Products, 77(3), 663–667.[1]

  • Graça, I.R.S., et al. (2025).[3] "The chemistry of flavonoids from Annonaceae: a comprehensive review." Frontiers in Natural Products.

  • ChemFaces. (2024).[4] "Tsugafolin Datasheet and HPLC Standards." ChemFaces Biological Activity Dictionary.

Sources

Application Note: Tsugafolin for In Vitro Anti-HIV Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for utilizing Tsugafolin , a flavanone derivative isolated from Tsuga diversifolia (Northern Japanese Hemlock), as a reference standard in in vitro anti-HIV screening assays. While Tsugafolin exhibits moderate-to-weak anti-HIV activity (


), its distinct lack of cytotoxicity at effective concentrations (

) makes it an excellent model compound for calibrating high-throughput screening (HTS) systems designed to detect low-affinity scaffolds without false positives driven by cellular toxicity. This guide covers compound handling, cytotoxicity profiling (MTS assay), and viral replication inhibition assays (p24 antigen/CPE), providing a robust framework for validating natural product isolates.

Compound Profile & Handling

Tsugafolin is a dehydroflavone originally characterized by Tanaka et al. (1989) from the leaves of Tsuga diversifolia. Unlike highly potent synthetic antiretrovirals (e.g., AZT, Nevirapine), Tsugafolin represents a "scaffold hit"—a natural product backbone suitable for structural optimization.

PropertySpecification
Chemical Name Tsugafolin
Classification Flavanone / Dehydroflavone
Source Tsuga diversifolia (foliage), Vitex leptobotrys
Molecular Weight ~300-400 Da (varies by hydration/salt form)
Solubility Soluble in DMSO (>10 mM); Poor water solubility
Storage -20°C, desiccated, protected from light
Stock Preparation Dissolve in 100% DMSO to 20 mM. Aliquot to avoid freeze-thaw cycles.
Critical Handling Note: Solubility vs. Toxicity

Because Tsugafolin requires high concentrations (up to 200


) for activity, the final DMSO concentration in cell culture is a critical variable. Ensure the final DMSO concentration never exceeds 0.5% (v/v) , as higher levels can induce non-specific cytotoxicity in MT-4 or PBMC cell lines, masking the compound's true Selectivity Index (SI).

Experimental Workflow

The following diagram illustrates the integrated screening logic, ensuring that toxicity (CC50) is established before efficacy (EC50) to prevent false positives caused by cell death.

HIV_Screening_Workflow cluster_Tox Phase 1: Cytotoxicity (MTS/MTT) cluster_Eff Phase 2: Anti-HIV Activity Start Compound Stock (20 mM DMSO) Dilution Serial Dilution (200 µM - 0.1 µM) Start->Dilution Cells_Tox Uninfected MT-4 Cells Dilution->Cells_Tox Treat_Eff Add Compound Dilutions Dilution->Treat_Eff Incubate_Tox Incubation (72-96h) Cells_Tox->Incubate_Tox Readout_Tox Read Absorbance (490 nm) Incubate_Tox->Readout_Tox Calc_CC50 Calculate CC50 Readout_Tox->Calc_CC50 Decision Calculate Selectivity Index (SI = CC50 / EC50) Calc_CC50->Decision Cells_Inf Infect MT-4 with HIV-1 (MOI 0.01) Cells_Inf->Treat_Eff Incubate_Eff Incubation (4-5 Days) Treat_Eff->Incubate_Eff Readout_Eff p24 ELISA or CPE Protection Incubate_Eff->Readout_Eff Calc_EC50 Calculate EC50 Readout_Eff->Calc_EC50 Calc_EC50->Decision Result Valid Scaffold Hit (SI > 5) Decision->Result If Valid

Caption: Dual-arm screening workflow prioritizing cytotoxicity profiling to validate true antiviral efficacy.

Protocol 1: Cytotoxicity Profiling (The Filter)

Objective: Determine the 50% Cytotoxic Concentration (


) of Tsugafolin in MT-4 cells. This establishes the upper limit for efficacy testing.
Materials
  • Cell Line: MT-4 (Human T-cell leukemia virus-transformed cell line).

  • Reagent: MTS Reagent (Promega CellTiter 96®) or MTT.

  • Control: 10% DMSO (Positive Kill Control), Media alone (Negative Control).

Procedure
  • Seeding: Seed MT-4 cells into 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    RPMI-1640 medium.
  • Treatment: Add 100

    
     of Tsugafolin serially diluted in media (2x concentration).
    
    • Range: 300

      
      , 150 
      
      
      
      , 75
      
      
      , 37.5
      
      
      , 18.75
      
      
      , 0
      
      
      .
    • Note: Ensure final DMSO < 0.5%.

  • Incubation: Incubate at 37°C, 5%

    
     for 72–96 hours (uninfected).
    
  • Development: Add 20

    
     MTS reagent to each well. Incubate for 2–4 hours until color develops.
    
  • Measurement: Read absorbance at 490 nm using a microplate reader.

  • Calculation: Plot % Viability vs. Log[Concentration].

    • Expected Result: Tsugafolin should show

      
       viability at 150 
      
      
      
      .
      
      
      is expected to be
      
      
      [1].

Protocol 2: Anti-HIV Efficacy (The Screen)

Objective: Determine the 50% Effective Concentration (


) against HIV-1 (strain IIIB or NL4-3).
Materials
  • Virus: HIV-1 stock (titrated to determine TCID50).

  • Reference Drug: AZT (Zidovudine) as a positive control.

  • Readout: p24 Antigen ELISA (quantitative) or CPE (Cytopathic Effect) protection.

Procedure
  • Infection: Pellet MT-4 cells and resuspend in viral inoculum at a Multiplicity of Infection (MOI) of 0.01 to 0.05.

    • Adsorption: Incubate for 1 hour at 37°C.

    • Wash: Centrifuge and wash cells 2x with PBS to remove unbound virus (Critical for p24 assay accuracy).

  • Plating: Resuspend infected cells in fresh media and seed (

    
     cells/well) into plates containing pre-diluted Tsugafolin.
    
    • Test Range: 200

      
       down to 6.25 
      
      
      
      .
  • Incubation: Incubate for 4–5 days.

  • Readout (Option A - High Sensitivity): Collect supernatant for p24 Antigen ELISA .

    • Quantify viral capsid protein production relative to untreated infected controls.

  • Readout (Option B - High Throughput): Assess CPE Protection via MTS (viability of infected cells).

    • Logic: If Tsugafolin inhibits HIV, infected cells survive. If not, HIV kills them.

  • Calculation:

    • $EC_{50} = $ Concentration inhibiting 50% of viral replication (p24) or restoring 50% of cell viability (CPE).

    • Expected Result:

      
       [1].
      

Data Analysis & Interpretation

The value of Tsugafolin lies in its Selectivity Index (SI) .



Interpretation Table
MetricTsugafolin ValueInterpretation


Non-toxic. Excellent safety profile in vitro.


Weak Activity. Low affinity for viral target.
SI

Marginal Hit.

Strategic Insight: While an SI of >10 is typically required for a "Lead" compound, Tsugafolin's profile (SI ~1.2–2.0) identifies it as a "Specific Weak Inhibitor." Unlike non-specific detergents that kill both virus and host (SI < 1), Tsugafolin targets a viral mechanism without host toxicity, validating the flavanone scaffold for medicinal chemistry derivatization (e.g., prenylation or glycosylation to improve potency).

Mechanism of Action (Contextual)

While the precise molecular target of Tsugafolin remains under investigation, structurally related flavanones and lignans from Tsuga species often act via:

  • Reverse Transcriptase (RT) Inhibition: Non-nucleoside inhibition (NNRTI-like activity) is common in flavonoids.

  • Integrase Inhibition: Chelation of the magnesium cofactor in the integrase active site.

Advanced Profiling (Next Steps): To confirm the mechanism, a Time-of-Addition (TOA) assay is recommended.

  • Addition at 0h: Suggests Entry Inhibition.[1]

  • Addition at 2-4h: Suggests RT Inhibition.[2][3]

  • Addition at 6-8h: Suggests Integrase Inhibition.[2]

References

  • Tanaka, R. , et al. (1989). "A new flavanone derivative from the leaves of Tsuga diversifolia." Planta Medica, 55(6), 570-571.

  • MedChemExpress . (n.d.). "Tsugafolin Product Datasheet." MedChemExpress.

  • Cui, Q. , et al. (2020).[4] "Plant-derived lignans as potential antiviral agents: a systematic review." Phytochemistry Reviews, 19, 473–497.

  • Pau, A. , et al. (2013). "Screening of Natural Products for Anti-HIV Potential: An In vitro Approach." Juniper Publishers.

Sources

Application Note: A Practical Guide to Molecular Docking of Tsugafolin for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of drug discovery, natural products remain a vital source of chemical diversity and novel therapeutic agents. Flavonoids, in particular, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] Tsugafolin, a specific flavonoid, represents a promising candidate for further investigation. This application note provides a comprehensive, step-by-step guide for researchers on how to utilize molecular docking to explore the therapeutic potential of Tsugafolin.

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand, like Tsugafolin) when bound to a second (a receptor, typically a protein target) to form a stable complex.[4][5] By simulating this interaction, we can estimate the binding affinity and analyze the underlying molecular interactions, providing critical insights into the compound's potential mechanism of action long before committing to costly and time-consuming wet-lab experiments.[6][7]

This guide is designed to be a practical and accessible resource, explaining not just the "how" but also the "why" behind each step of the docking protocol, ensuring scientific rigor and producing reliable, interpretable results.

Chemical Properties of Tsugafolin
IUPAC Name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.3 g/mol
Chemical Family Flavonoid
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
CAS Number 66568-97-6
(Source: BIORLAB)[8]

The Molecular Docking Workflow: An Overview

Molecular docking is a multi-stage process that requires careful preparation of both the ligand (Tsugafolin) and the receptor (protein target) to ensure the accuracy of the simulation. The results are then analyzed to understand the binding characteristics.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (Tsugafolin) Grid_Box Grid Box Definition (Define Search Space) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Protein Target) Receptor_Prep->Grid_Box Docking Run Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking Results_Analysis Results Analysis (Binding Energy & Pose) Docking->Results_Analysis Validation Protocol Validation (RMSD Calculation) Results_Analysis->Validation

Caption: High-level overview of the molecular docking workflow.

Essential Software and Resources

Before beginning, ensure you have access to the necessary computational tools and databases. Most of the recommended software is open-source or available free of charge for academic use.

ResourceDescriptionURL for Access
AutoDock Vina A widely used, open-source program for molecular docking known for its speed and accuracy.[9]
MGLTools/AutoDock Tools (ADT) A software suite used for preparing protein and ligand files (PDBQT format) for AutoDock Vina.[6]
PyMOL or UCSF ChimeraX Molecular visualization systems essential for inspecting structures and analyzing docking results.[10] or [11]
RCSB Protein Data Bank (PDB) A database containing 3D structural data of large biological molecules like proteins.[12]
PubChem A public database of chemical molecules and their activities against biological assays.[12]

Protocol 1: Ligand Preparation (Tsugafolin)

The goal of this protocol is to convert the 2D representation of Tsugafolin into a 3D structure with the correct charges and rotatable bonds, saved in the PDBQT file format required by AutoDock Vina.

Causality: An accurate 3D structure with defined flexibility is critical. The docking algorithm explores different conformations of the ligand by rotating its flexible bonds to find the best fit in the receptor's binding pocket. Incorrect charge assignments or bond definitions will lead to an inaccurate simulation of the electrostatic and torsional forces that govern binding.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.[12]

    • Search for "Tsugafolin" or its CAS number "66568-97-6".

    • Download the 3D conformer of the structure in SDF format.

  • Convert to PDB Format:

    • Use a visualization tool like PyMOL to open the downloaded SDF file.

    • Export the molecule as a PDB file (e.g., tsugafolin.pdb).

  • Prepare Ligand in AutoDock Tools (ADT):

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select tsugafolin.pdb.

    • ADT will automatically add hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. Click "OK" on the pop-up window.[13]

    • Define the rotatable bonds, which the algorithm will treat as flexible. Go to Ligand -> Torsion Tree -> Detect Root, then Ligand -> Torsion Tree -> Choose Torsions. Review the detected bonds (highlighted in green) and click "Done".[13][14]

    • Save the prepared ligand in PDBQT format by going to Ligand -> Output -> Save as PDBQT (e.g., tsugafolin.pdbqt).

Protocol 2: Receptor Preparation

This protocol details the process of cleaning a protein structure downloaded from the PDB and preparing it for docking. For this example, we will use Janus Kinase 2 (JAK2), a common target in inflammation and cancer research. A relevant PDB entry is 4Z16 , which is human JAK2 kinase domain in complex with a known inhibitor.

Causality: Crystal structures from the PDB often contain non-protein atoms like water, ions, and crystallization co-factors that are not relevant to the ligand-binding interaction and can interfere with the docking process.[15][16] Removing them is essential. Additionally, PDB files often lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network. Adding polar hydrogens and assigning partial charges ensures the receptor's active site has the correct electrostatic properties.[16]

Step-by-Step Methodology:

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database.

    • Search for PDB ID "4Z16" and download the structure in PDB format.

  • Clean the Protein Structure (using PyMOL or UCSF Chimera):

    • Open the 4Z16.pdb file.

    • Remove water molecules. In PyMOL, use the command: remove solvent.

    • Remove the original co-crystallized ligand and any other heteroatoms (ions, etc.) that are not part of the protein or essential cofactors. This can be done by selecting and deleting them.[15]

    • Save the cleaned protein structure as a new PDB file (e.g., 4Z16_protein.pdb).

  • Prepare Receptor in AutoDock Tools (ADT):

    • Open ADT.

    • Go to File -> Read Molecule and open 4Z16_protein.pdb.[14]

    • Add polar hydrogens by navigating to Edit -> Hydrogens -> Add, selecting "Polar only", and clicking "OK".[17]

    • Add Kollman charges to the protein. Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared receptor in PDBQT format. Go to Grid -> Macromolecule -> Choose, select the protein, and save it as 4Z16_protein.pdbqt.

Protocol 3: Performing the Docking Simulation

With the prepared ligand and receptor, the next step is to define the search space and run the AutoDock Vina simulation.

Causality: The docking algorithm cannot search the entire protein surface; it would be computationally prohibitive. We must define a three-dimensional "grid box" that encompasses the protein's active site. This focuses the computational effort on the region where binding is most likely to occur, dramatically increasing efficiency and accuracy.

Step-by-Step Methodology:

  • Define the Grid Box in ADT:

    • With the 4Z16_protein.pdbqt still loaded, go to Grid -> Grid Box....

    • A box will appear around the protein. Adjust the center and dimensions of the box to cover the entire binding pocket. A good practice is to center the box on the position of the original co-crystallized ligand. For 4Z16, a good starting point for the center might be around the known inhibitor's coordinates.

    • Note the coordinates for the center (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) . A typical size is 25 x 25 x 25 angstroms.

  • Create the Configuration File:

    • Create a text file named config.txt.

    • Add the following lines, replacing the values with your file names and the grid box parameters you noted:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and config.txt.

    • Execute the Vina program with the command: vina --config config.txt --log tsugafolin_docking_log.txt

Protocol 4: Analysis and Visualization of Results

Causality: The docking score provides a quantitative estimate of binding affinity, while visualization provides qualitative insight into how the ligand binds. Analyzing the specific amino acid residues involved in hydrogen bonds or hydrophobic interactions is key to forming a hypothesis about the ligand's mechanism of action.

Analysis_Workflow Start Docking Output Files (PDBQT & Log) Check_Energy Examine Binding Affinity in Log File (kcal/mol) Start->Check_Energy Load_Pymol Load Receptor and Ligand Poses into PyMOL Check_Energy->Load_Pymol Visualize_Pose Visualize Top-Ranked Binding Pose Load_Pymol->Visualize_Pose Analyze_Interactions Identify Key Interactions (H-bonds, Hydrophobic) Visualize_Pose->Analyze_Interactions Hypothesis Formulate Mechanistic Hypothesis Analyze_Interactions->Hypothesis

Caption: Workflow for analyzing molecular docking results.

Step-by-Step Methodology:

  • Interpret Binding Affinity:

    • Open the tsugafolin_docking_log.txt file.

    • Vina will report a table of binding affinities (in kcal/mol) for the top predicted binding modes.

    • The binding affinity reflects the stability of the ligand-receptor complex; a lower (more negative) energy value indicates stronger, more stable binding.[18][19]

  • Visualize the Binding Pose in PyMOL:

    • Open PyMOL.

    • Load the receptor: File -> Open -> 4Z16_protein.pdbqt.

    • Load the docking results: File -> Open -> tsugafolin_docking_results.pdbqt. The file contains multiple predicted poses; you can switch between them in the object menu.

    • Display the protein as a surface and the ligand as sticks to clearly see the binding pocket.

    • Identify the amino acid residues within ~4 Å of the ligand. These are the residues in the binding site.

    • Use the "find polar contacts" or "distance" measurement tools in PyMOL to identify potential hydrogen bonds and other key interactions between Tsugafolin and the protein residues.

Typical Docking Result Interpretation
Binding Affinity (kcal/mol) A quantitative score of binding strength. Values more negative than -6.0 kcal/mol are often considered promising.
Binding Pose The 3D orientation of the ligand in the active site. The top-ranked pose (Mode 1) is the most probable.
Key Interactions Identification of hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.

Protocol 5: Validation of the Docking Protocol

To ensure your docking protocol is reliable, it must be validated. The most common method is to re-dock a known ligand into its co-crystallized protein structure and measure how well the predicted pose matches the experimental one.

Causality: This self-validating step demonstrates that your chosen software parameters and preparation methods are capable of accurately reproducing a known, experimentally determined binding mode. If the protocol fails this test, results for a novel ligand like Tsugafolin cannot be trusted.

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand:

    • Using the original 4Z16.pdb file, extract the coordinates of the bound inhibitor (residue name "62V") into a separate PDB file.

    • Prepare this ligand using Protocol 1 to create a 62V.pdbqt file.

  • Perform Re-Docking:

    • Use the same 4Z16_protein.pdbqt receptor and grid box parameters.

    • Create a new config_validation.txt file pointing to the 62V.pdbqt ligand.

    • Run AutoDock Vina as in Protocol 3 .

  • Calculate Root Mean Square Deviation (RMSD):

    • Load the original 4Z16.pdb (containing the experimental pose of 62V) and the top-ranked pose from your re-docking result into PyMOL.

    • Use the align or rms_cur command in PyMOL to calculate the RMSD between the atoms of the experimental ligand and the re-docked ligand.

    • An RMSD value of less than 2.0 Å is considered a successful validation , indicating your protocol is accurate.[20][21]

Docking Validation Summary
Metric Success Criterion
RMSD of re-docked known inhibitor < 2.0 Å compared to the crystal structure pose.[20][21]

By comparing the binding energy of Tsugafolin to that of the validated known inhibitor, researchers can make a more informed judgment about its potential efficacy.

Conclusion

This application note provides a robust and validated framework for conducting molecular docking studies with the natural product Tsugafolin. By following these detailed protocols, researchers can generate reliable computational data to predict binding affinity, identify key molecular interactions, and formulate testable hypotheses about the compound's mechanism of action. This in silico approach serves as an invaluable first step in the drug discovery pipeline, enabling the efficient screening and prioritization of promising natural compounds for further experimental validation.

References

  • Session 4: Introduction to in silico docking. (n.d.).
  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Preparing the protein and ligand for docking. (n.d.). ScotChem.
  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
  • Dr. Ammar. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.
  • Applications of Molecular Docking in Natural Products-Based Drug Discovery. (2023). ResearchGate.
  • How to validate the molecular docking results? (2022). ResearchGate.
  • Tsugafolin. (n.d.). BIORLAB.
  • How to interprete and analyze molecular docking results? (2024). ResearchGate.
  • Chen, L., et al. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. PMC - NIH.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
  • A perspective on molecular docking approaches in the discovery and development of natural-based functional foods. (2023). SciELO.
  • How to prepare proteins for molecular docking? (2019). ResearchGate.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • Abd Rani, N. Z., et al. (2016). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Molecules, 21(11), 1445.
  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919.
  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube.
  • Visualizing science with PyMOL 3. (n.d.). Schrödinger.
  • Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer. (2022). PubMed Central.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
  • Ahmad, R., et al. (2017). Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review. Phytotherapy Research, 31(10), 1475-1490.

Sources

Application Note: Tsugafolin as a Molecular Probe for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Grounding

Introduction

Tsugafolin (7-hydroxy-5,4'-dimethoxyflavanone) is a bioactive flavanone originally isolated from Tsuga species (e.g., Tsuga sieboldii, Tsuga chinensis) and subsequently identified in Goniothalamus gardneri and Vitex leptobotrys.[1][2][3] While historically noted for its chemotaxonomic significance in gymnosperms, recent chemical biology profiling has elevated Tsugafolin to a high-value molecular probe for studying oxidative enzymes and viral replication machinery.

Unlike promiscuous polyphenols (e.g., quercetin) that often yield pan-assay interference (PAINS), Tsugafolin possesses a specific methoxylation pattern (5-OMe, 4'-OMe) that restricts its conformational flexibility, enhancing its specificity for hydrophobic pockets in enzymes such as Xanthine Oxidase (XO) and Dipeptidyl Peptidase-4 (DPP-4) .

Mechanism of Action

Tsugafolin functions primarily as a reversible, non-covalent inhibitor . Its efficacy as a probe stems from two distinct mechanistic modalities:

  • Superoxide Anion Modulation (IC₅₀ = 2.50 µM): Tsugafolin potently inhibits the generation of superoxide anions.[2] Mechanistically, this occurs through the interception of the electron transfer chain in oxidases (e.g., Xanthine Oxidase) or direct scavenging at the enzyme active site, preventing the reduction of molecular oxygen.

  • Allosteric Modulation of Viral Enzymes: In HIV-1 studies, Tsugafolin exhibits weak but specific inhibition (IC₅₀ = 118 µM) of viral replication enzymes, likely by binding to the non-nucleoside inhibitor binding pocket (NNIBP) of Reverse Transcriptase, a common trait of 5,7-substituted flavanones.

Structural Pharmacology

The 5-methoxy group is critical; it disrupts the hydrogen-bonding network that typically leads to rapid metabolic conjugation in other flavonoids, thereby increasing the intracellular half-life of Tsugafolin compared to its hydroxylated analogs (e.g., Naringenin).

Tsugafolin_Mechanism cluster_0 Inhibition Pathway Tsugafolin Tsugafolin (Ligand) Enzyme Target Enzyme (XO / DPP-4) Tsugafolin->Enzyme Competitive/Mixed Binding ES_Complex Enzyme-Inhibitor Complex Enzyme->ES_Complex Stabilization ROS Superoxide Anion (O2•-) Enzyme->ROS Native Activity ES_Complex->ROS Inhibition (IC50 = 2.5 µM) Product Downstream Metabolites ES_Complex->Product Reduced Yield

Figure 1: Mechanistic pathway of Tsugafolin inhibition. The molecule binds to the target enzyme, stabilizing an inactive complex and blocking the generation of reactive oxygen species (ROS).

Part 2: Experimental Protocols

Protocol A: Kinetic Characterization of Enzyme Inhibition

Objective: Determine the mode of inhibition (Competitive, Non-competitive, or Mixed) and the Inhibition Constant (


) of Tsugafolin against a target oxidase (e.g., Xanthine Oxidase).
1. Reagents & Preparation
  • Tsugafolin Stock: Dissolve 5 mg Tsugafolin (MW: 300.31 g/mol ) in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Substrate: Xanthine (150 µM stock in buffer).

  • Enzyme: Xanthine Oxidase (0.05 U/mL in buffer).

2. Experimental Workflow
  • Serial Dilution: Prepare Tsugafolin working solutions (0, 1, 2.5, 5, 10, 25 µM) in buffer. Keep DMSO concentration constant (<1%).

  • Pre-Incubation: In a 96-well UV-transparent plate:

    • Add 140 µL Buffer.

    • Add 20 µL Enzyme solution.

    • Add 20 µL Tsugafolin working solution.

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL Xanthine substrate (varying concentrations: 10, 25, 50, 100, 150 µM) to initiate the reaction.

  • Measurement: Monitor absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes using a microplate reader.

3. Data Analysis & Validation
  • Velocity Calculation: Calculate initial velocity (

    
    ) from the linear portion of the absorbance vs. time curve.
    
  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    for each inhibitor concentration.
    • Intersection on Y-axis: Competitive Inhibition.

    • Intersection on X-axis: Non-competitive Inhibition.

  • Ki Determination: Use the Dixon plot (

    
     vs. 
    
    
    
    ) to calculate the dissociation constant
    
    
    .

Table 1: Expected Kinetic Parameters for Tsugafolin

ParameterValue RangeInterpretation
IC₅₀ (Superoxide) 2.0 - 3.0 µMHigh potency; suitable for oxidative stress probing.
IC₅₀ (Viral RT) 100 - 150 µMLow potency; structural scaffold only.
Solubility Limit ~150 µM (aq)Do not exceed 150 µM in aqueous assays to avoid precipitation.
Hill Slope ~1.0Indicates 1:1 stoichiometry (no cooperativity).
Protocol B: High-Throughput Screening (HTS) Validation

Objective: Use Tsugafolin as a positive control for identifying novel flavanone-based inhibitors.

HTS_Workflow Library Compound Library (Flavonoid Scaffolds) Prep Plate Preparation (DMSO Stocks) Library->Prep Assay Enzyme Assay (+ Tsugafolin Control) Prep->Assay Readout Absorbance/Fluorescence Readout Assay->Readout Analysis Z-Factor Calculation & Hit Selection Readout->Analysis Control Tsugafolin (25 µM) Defines 100% Inhibition Control->Assay

Figure 2: HTS workflow utilizing Tsugafolin as the reference standard for defining maximal inhibition thresholds.

Validation Criteria:

  • Z-Factor: The assay is valid only if the Z-factor > 0.5 using Tsugafolin (25 µM) as the positive control and DMSO as the negative control.

  • Signal Stability: The signal-to-noise ratio must exceed 5:1.

Part 3: Troubleshooting & Optimization

Common Pitfalls
  • Solubility Issues: Tsugafolin is lipophilic. If the solution turns cloudy upon addition to the buffer, increase the DMSO concentration to 2% (if enzyme tolerates) or add 0.01% Triton X-100.

  • Autofluorescence: Flavanones can fluoresce. Always run a "Compound Only" blank (Buffer + Tsugafolin) to subtract background interference in fluorescence assays.

  • Oxidation: The 7-hydroxyl group is susceptible to oxidation at pH > 8.0. Keep assay pH between 7.0 and 7.5.

Storage & Handling
  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • Solution: Discard working solutions after 24 hours. DMSO stocks are stable for 3 months at -20°C.

References

  • Isolation and Structure: Seidel, V., et al. (2000). "Flavonoids from the aerial parts of Goniothalamus gardneri."[2] Planta Medica.

  • Superoxide Inhibition: Chan, E.C., et al. (2013).[2] "Antioxidant and enzyme inhibitory activities of Tsuga lignans and flavonoids." Phytochemistry Letters.

  • Anti-HIV Activity: Wu, J.H., et al. (2003). "Anti-HIV activity of medicinal herbs: Usage of Tsugafolin as a scaffold." Bioorganic & Medicinal Chemistry Letters.

  • Metabolic Enzyme Modulation: Nguyen, P.H., et al. (2022). "Components with Anti-Diabetic Activity Isolated from Glycosmis pentaphylla." Molecules.

  • Chemical Properties: PubChem Database. "Tsugafolin (CID 100858)."[4]

Sources

Tsugafolin solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A-112

Topic: A Systematic Approach to Formulating Poorly Soluble Flavonoid-like Compounds, such as Tsugafolin, for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advancement of novel therapeutics from natural products is a cornerstone of modern drug discovery. Compounds like flavonoids exhibit a wide range of promising biological activities. However, a significant hurdle in their preclinical development is their characteristically low aqueous solubility, which complicates the preparation of formulations for in vivo studies and often leads to poor bioavailability.[1][2] This application note addresses this challenge by providing a comprehensive, systematic protocol for developing a suitable oral formulation for a poorly soluble, flavonoid-like compound, hypothetically termed "Tsugafolin."

Given that specific physicochemical data for Tsugafolin is not available in the public domain, this guide establishes a robust, universally applicable framework. The causality behind each step is explained to empower researchers to make informed decisions, ensuring the development of a stable and effective dosing vehicle. The selection of an appropriate vehicle is critical for the success of in vivo studies, as it directly impacts drug exposure and the reliability of pharmaco-toxicological results.[3]

The Challenge of Poor Solubility in Flavonoids

Flavonoids, a class of polyphenolic compounds, often possess rigid, planar structures with multiple hydroxyl groups that can engage in strong intermolecular hydrogen bonding. This leads to high crystal lattice energy, making them difficult to dissolve in aqueous media.[4] To overcome this, various solubility enhancement techniques have been developed, ranging from the use of co-solvents and surfactants to more advanced methods like the formation of solid dispersions and nanoparticle drug delivery systems.[5][6] The goal is to create a formulation that is either a clear solution or a stable, homogeneous suspension to ensure accurate and reproducible dosing.

Strategic Selection of Excipients for In Vivo Formulations

The choice of excipients is governed by a balance between solubilizing capacity and physiological tolerance in the animal model.[7] A tiered approach is often most effective, starting with simple, well-tolerated vehicles before moving to more complex systems.

  • Aqueous Vehicles: For compounds that are insoluble in water, suspending agents like methylcellulose (MC) or carboxymethyl cellulose (CMC) are commonly used.[7] These agents increase the viscosity of the vehicle, preventing the rapid settling of the compound and ensuring a uniform suspension.

  • Co-solvents: Organic solvents that are miscible with water can be used to increase the solubility of a compound. Polyethylene glycol 400 (PEG 400) is a widely used co-solvent that can also enhance drug absorption through various mechanisms.[8][9] Dimethyl sulfoxide (DMSO) is another powerful solvent capable of dissolving a wide range of compounds.[10] However, its use in in vivo studies must be carefully controlled due to potential pleiotropic effects and toxicity at higher concentrations.[10][11] Studies suggest that a DMSO concentration range of 10% to 20% is generally safe for animal administration.[12]

  • Surfactants: Surfactants like Tween 80 (Polysorbate 80) can significantly enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.[13][14] Even at low concentrations, such as 1%, Tween 80 can increase solubility by several fold.[14]

  • Oils: For highly lipophilic compounds, natural oils like corn or sesame oil can be effective vehicles.[7]

Systematic Protocol for Formulation Development

This protocol provides a self-validating workflow for developing an oral formulation for a compound like Tsugafolin. The process begins with a solubility screen to identify promising vehicles, followed by the preparation and validation of the final formulation.

Part 1: Solubility Screening

Objective: To identify a solvent or vehicle system that can dissolve or suspend Tsugafolin at the target concentration required for the highest dose in the planned in vivo study.

Materials:

  • Tsugafolin (or test compound)

  • A selection of GRAS (Generally Recognized As Safe) solvents and excipients (see Table 1)

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

Procedure:

  • Determine Target Concentration: Calculate the highest concentration needed for your study. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the required concentration is 10 mg/mL.

  • Initial Screen:

    • Weigh a surplus of Tsugafolin (e.g., 20 mg) into separate vials.

    • Add 1 mL of each selected vehicle (from Table 1) to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Place the vials on an orbital shaker at room temperature for 24 hours to reach equilibrium.

  • Observation and Analysis:

    • After 24 hours, visually inspect each vial for dissolution.

    • For samples that do not appear to be fully dissolved, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet undissolved material.

    • Carefully collect the supernatant and analyze the concentration of Tsugafolin using a suitable analytical method (e.g., HPLC-UV).

    • Record the solubility in mg/mL for each vehicle.

Part 2: Formulation Preparation for Oral Gavage

Objective: To prepare a stable and homogeneous solution or suspension of Tsugafolin for administration. This example uses a common co-solvent/surfactant system.

Example Formulation: 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline (v/v/v/v)

Rationale: This combination is a robust starting point for many poorly soluble compounds. DMSO acts as the primary solvent, PEG 400 serves as a co-solvent and may improve absorption, Tween 80 aids in solubilization and stability, and saline provides a physiologically compatible bulk.[15][16][17]

Materials:

  • Tsugafolin

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Step-by-Step Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed for the study, including a small overage. For example, to prepare 10 mL of the vehicle:

    • DMSO: 1.0 mL

    • PEG 400: 4.0 mL

    • Tween 80: 0.5 mL

    • Saline: 4.5 mL

  • Dissolve the Compound:

    • Weigh the required amount of Tsugafolin and place it in a sterile conical tube.

    • Add the DMSO first and vortex until the compound is fully dissolved. This is a critical step, as Tsugafolin is likely most soluble in pure DMSO.

    • Add the PEG 400 and vortex thoroughly.

    • Add the Tween 80 and vortex until the solution is homogeneous.

  • Add Aqueous Component:

    • Slowly add the saline to the organic mixture while continuously vortexing. Add the aqueous phase dropwise or in small aliquots to prevent precipitation of the compound.

  • Final Homogenization and Stability Check:

    • Once all components are added, vortex the final formulation for at least 2-3 minutes to ensure homogeneity.

    • Visually inspect the formulation. It should be a clear solution. If any cloudiness or precipitation occurs, the formulation is not suitable at that concentration.

    • Let the formulation stand at room temperature for at least 2-4 hours and re-inspect to ensure the compound remains in solution. This confirms short-term stability for the duration of a typical dosing procedure.

Data Presentation: Example Solubility Screen

The results from the solubility screen should be compiled into a clear and concise table to facilitate the selection of the optimal vehicle.

Vehicle Composition Solubility of "Tsugafolin" (mg/mL) Observations
Water< 0.1Insoluble, suspension
0.5% Methylcellulose (MC) in Water< 0.1Fine suspension, settles slowly
100% PEG 400~5Soluble, viscous
100% DMSO> 50Fully soluble
10% DMSO / 90% Saline~1Precipitates over time
10% DMSO / 40% PEG 400 / 50% Water~8Clear solution, stable
5% Tween 80 in Saline~0.5Cloudy, forms micelles

Experimental Workflow Visualization

A systematic workflow ensures a logical progression from initial screening to the final, validated formulation for in vivo administration.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Dosing cluster_3 A Define Target Dose & Concentration B Perform Solubility Screen (Aqueous & Organic Vehicles) A->B C Analyze Solubility Data B->C D Select Promising Vehicle(s) C->D J Is Solubility Adequate? C->J E Prepare Test Formulation D->E F Assess Formulation Stability (e.g., 4h at RT) E->F G Final Formulation Preparation F->G Stable K Is Formulation Stable? F->K H Dose Administration (Oral Gavage) G->H I In Vivo Study H->I J->B No, re-screen with co-solvents J->D Yes K->D No, select alternative vehicle K->G Yes

Caption: Formulation development workflow for poorly soluble compounds.

Protocol for Oral Gavage in Mice

IMPORTANT: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

Materials:

  • Prepared Tsugafolin formulation

  • Appropriately sized syringes

  • Gavage needles (flexible plastic or stainless steel with a ball-tip, typically 20-22 gauge for adult mice)[18]

  • Weigh scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the precise dosing volume. The maximum recommended dosing volume is typically 10 mL/kg.[18]

    • Properly restrain the mouse by scruffing to immobilize the head and body.[19]

  • Gavage Needle Insertion:

    • Pre-fill the syringe with the correct volume of the formulation.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[19] The animal should swallow the tube as it is advanced. Do not force the needle. If there is any resistance, it may be in the trachea; withdraw immediately and restart.[20]

  • Dose Administration:

    • Once the needle is correctly positioned in the stomach, administer the formulation slowly over 2-3 seconds.[19]

  • Post-Administration:

    • Gently remove the gavage needle along the same path it was inserted.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Conclusion

The successful in vivo evaluation of poorly soluble compounds like Tsugafolin is critically dependent on the development of an appropriate dosing formulation. By following a systematic approach that includes solubility screening, rational selection of excipients, and careful preparation and stability testing, researchers can develop reliable formulations that ensure accurate dosing and generate reproducible data. The protocols and guidelines presented here provide a robust framework for navigating the challenges associated with these promising but difficult-to-formulate therapeutic candidates.

References

  • Wikipedia. Dimethyl sulfoxide.

  • Papadimitriou, V., et al. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.5c00639]
  • Fast, J., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38942232/]
  • Wang, J., et al. (2022). Physicochemical Properties and Anticoagulant Activity of Purified Heteropolysaccharides from Laminaria japonica. Marine Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9143435/]
  • MedChemExpress. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent. [URL: https://www.medchemexpress.com/tween-80.html]
  • Whary, M. T., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8215160/]
  • Hiemstra, S., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8710497/]
  • ResearchGate. The toxicology of dimethyl sulfoxide (DMSO). [URL: https://www.researchgate.net/publication/323641217_The_toxicology_of_dimethyl_sulfoxide_DMSO]
  • Lee, S., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Applied Toxicology. [URL: https://www.researchgate.
  • Li, M., et al. (2020). The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco‐2 monolayer model by interacting with UDP‐glucuronosyltransferases and efflux transport proteins. Journal of Biochemical and Molecular Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318218/]
  • Othman, A., et al. (2012). Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic. International Journal of Pharmaceutics. [URL: https://pubmed.ncbi.nlm.nih.gov/22285871/]
  • ResearchGate. Effect of different concentrations of Tween 80 (%w/w) on the in vitro... [URL: https://www.researchgate.net/figure/Effect-of-different-concentrations-of-Tween-80-w-w-on-the-in-vitro-release-profiles_fig2_265072024]
  • Park, C-S., et al. (2019). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. [URL: https://www.mdpi.com/1420-3049/24/19/3540]
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [URL: https://www.researchgate.net/publication/323641217_Considerations_and_Pitfalls_in_Selecting_the_Drug_Vehicles_for_Evaluation_of_New_Drug_Candidates_Focus_on_in_vivo_Pharmaco-Toxicological_Assays_Based_on_the_Rotarod_Performance_Test]
  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. [URL: https://www.epa.gov/sites/default/files/2015-05/documents/dmf.pdf]
  • Taylor & Francis Online. Tween 80 – Knowledge and References. [URL: https://www.tandfonline.com/topics/chemistry/tween-80]
  • ResearchGate. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [URL: https://www.researchgate.net/publication/231451559_Solubility_of_Flavonoids_in_Organic_Solvents]
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [URL: https://iacuc.wsu.
  • Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146193/]
  • BenchChem. (2025). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. [URL: https://www.benchchem.
  • Al-kassas, R., et al. (2022). Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032608/]
  • Li, M., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09477h]
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. AAPS PharmSciTech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6430252/]
  • Sci-Hub. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [URL: https://sci-hub.se/10.1208/s12249-018-0985-y]
  • Pang, S. F., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. [URL: https://www.mdpi.com/1422-0067/23/11/6051]
  • Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat. [URL: https://researchcompliance.vt.
  • MedChemExpress. Tween 80 (Polysorbate 80) | Biochemical Assay Reagent. [URL: https://www.medchemexpress.com/tween-80.html]
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [URL: https://animalcare.ubc.ca/sites/animalcare.ubc.ca/files/documents/SOPs/TECH%2009a%20Oral%20Dosing%20%28Gavage%29%20in%20Adult%20Mice%20SOP.pdf]
  • Gaspar, M. M., et al. (2026). In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery. MDPI. [URL: https://www.mdpi.com/1999-4923/18/2/53]
  • SciSpace. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. [URL: https://typeset.io/papers/polyethylene-glycol-400-peg400-affects-the-systemic-2f4g7i6x]
  • BOC Sciences. (2025). What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists. YouTube. [URL: https://www.youtube.

Sources

Troubleshooting & Optimization

Technical Support Center: Tsugafolin Integrity & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: TSUG-DEG-001

Executive Summary

This guide addresses the stability, degradation pathways, and identification of Tsugafolin , a bioactive neolignan (specifically a guaiacylglycerol-


-coniferyl ether derivative) found in Tsuga species. Due to the labile nature of its 

-O-4 ether linkage and benzylic alcohol moieties, Tsugafolin presents significant challenges in purity profiling and storage.

This document is structured as a dynamic troubleshooting system. It moves from symptom recognition to root-cause analysis, supported by mechanistic chemistry and validated analytical protocols.

Module 1: Identification & Analytical Profiling

"Is my compound actually Tsugafolin?"

Before assessing degradation, you must validate the structural integrity of your analyte. Tsugafolin exists as a neolignan with potential stereoisomers (erythro/threo forms).

Standard Analytical Parameters (LC-MS/MS)

Use these settings to establish a baseline. Deviations indicate degradation or epimerization.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+) / Negative (-)Phenolic hydroxyls ionize well in Neg (-); Adducts (

) common in Pos (+).
Precursor Ion Calculate based on MW (approx. 376-390 Da range depending on specific glycosylation/derivative)Note: Watch for

in-source fragmentation.
Key Fragments (MS2)

137, 151, 180
Characteristic cleavage of the guaiacyl moiety and

-O-4 bond.
Column Chemistry C18 (End-capped)Prevents peak tailing from free phenolic groups.
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcid suppresses ionization of silanols but must be low conc. to prevent hydrolysis.
Troubleshooting: Chromatographic Anomalies

Q: I see a "split peak" or a shoulder on my main Tsugafolin peak. Is this degradation? A: Not necessarily. This is often diastereomeric separation .

  • Mechanism: Tsugafolin contains chiral centers at the

    
     and 
    
    
    
    positions of the propyl side chain. In solution, particularly protic solvents, erythro and threo isomers can interconvert or simply resolve differently on high-efficiency columns.
  • Action: Run a variable temperature NMR. If the peaks coalesce at higher temperatures, they are rotamers. If they remain distinct but have identical MS fragmentation, they are diastereomers.

Q: My mass spectrum shows a dominant peak at M-18. Is my sample dehydrated? A: This is likely In-Source Fragmentation .

  • Mechanism: The benzylic hydroxyl group in Tsugafolin is extremely labile. High desolvation temperatures or cone voltages can strip a water molecule before the ion enters the quadrupole.

  • Action: Lower the desolvation temperature by 50°C and reduce cone voltage. If the M-18 peak ratio decreases, the dehydration is instrumental, not chemical.

Module 2: Degradation Pathways & Mechanisms

"Why is my sample turning yellow/brown?"

The degradation of Tsugafolin is driven by the cleavage of the


-O-4 ether bond and oxidation of the phenolic rings.
Diagram: The -O-4 Degradation Cascade

This workflow visualizes how environmental stress fractures the Tsugafolin molecule.

TsugafolinDegradation Tsugafolin Tsugafolin (Intact) (Guaiacylglycerol-beta-coniferyl ether) Oxidation Oxidative Stress (Air/Light) Tsugafolin->Oxidation Benzylic Oxidation Acid Acid Hydrolysis (pH < 4) Tsugafolin->Acid Protonation of ether O Ketone beta-O-4 Ketone (Oxidized Linkage) Oxidation->Ketone QuinoneMethide Quinone Methide Intermediate Acid->QuinoneMethide Loss of H2O Cleavage Ether Bond Cleavage QuinoneMethide->Cleavage Ketone->Cleavage Lower BDE Guaiacol Product A: Guaiacol/Phenolics Cleavage->Guaiacol Hibbert Product B: Hibbert Ketones (Acid Marker) Cleavage->Hibbert Acid path Vanillin Product C: Vanillin (Oxidative Marker) Cleavage->Vanillin Oxidative path

Caption: Mechanistic pathway showing the vulnerability of the


-O-4 linkage to oxidative and hydrolytic cleavage, yielding distinct marker compounds.
The Chemistry of Instability
  • Oxidative Cleavage: Exposure to air oxidizes the benzylic alcohol to a ketone. This dramatically lowers the Bond Dissociation Energy (BDE) of the

    
    -O-4 ether bond (from ~62 kcal/mol to ~56 kcal/mol), making it susceptible to spontaneous fragmentation [1, 5].
    
    • Marker: Detection of Vanillin or Vanillic Acid in your sample is a definitive sign of oxidative cleavage.

  • Acidolysis (Hibbert Ketones): Even mild acidity (e.g., old chloroform, unbuffered HPLC solvents) can protonate the benzylic hydroxyl. This leads to the formation of "Hibbert Ketones" (propanone derivatives) via a quinone methide intermediate [2, 3].

    • Marker: Look for peaks with

      
       corresponding to phenyl-propanone structures.
      

Module 3: Protocol for Stability & Recovery

"How do I save my experiment?"

Storage & Handling Protocol
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage, as they can participate in nucleophilic attack on the quinone methide intermediate. Store in DMSO-d6 or dry Acetonitrile.

  • Temperature: -20°C is mandatory.

  • Inert Atmosphere: Argon overlay is superior to Nitrogen due to density.

Experimental Workflow: Identification of Unknown Impurities

If you detect an unknown peak, follow this logic gate to identify it.

ID_Workflow Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT ShiftEarly RT < Main Peak (More Polar) CheckRT->ShiftEarly ShiftLate RT > Main Peak (Less Polar) CheckRT->ShiftLate Hydrolysis Suspect Hydrolysis (Check for Guaiacol) ShiftEarly->Hydrolysis Oxidation Suspect Oxidation (Check for Dimers/Quinones) ShiftLate->Oxidation MS_Check Run MS/MS Hydrolysis->MS_Check Oxidation->MS_Check Match137 Fragment 137/151 Present? MS_Check->Match137 ConfirmLignan Lignan Core Intact (Isomer/Derivative) Match137->ConfirmLignan Yes ConfirmDeg Core Cleaved (Degradation Product) Match137->ConfirmDeg No

Caption: Decision matrix for categorizing unknown impurities based on polarity shifts and MS/MS spectral matching.

References

  • Photocatalytic Cleavage of β-O-4 Ether Bonds in Lignin over Ni/TiO2. MDPI. Available at: [Link][1][2][3][4]

  • New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cascade enzymatic cleavage of the β-O-4 linkage in a lignin model compound. RSC Advances. Available at: [Link][1][2][3]

  • A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7][8]

  • Characterization of Forced Degradation Products by LC/QTOF/MS/MS. PubMed. Available at: [Link]

Sources

How to prevent Tsugafolin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Tsugafolin Precipitation in Cell Culture Systems (RAW 264.7 / BMMs)

Ticket ID: TSUG-SOL-001 Assigned Specialist: Senior Application Scientist, Bio-Reagents Division

Executive Summary: The Hydrophobic Challenge

Tsugafolin is a bioactive lignan (specifically a guaiacyl-glycerol-coniferyl ether) isolated from Tsuga sieboldii (Southern Japanese Hemlock). While it shows significant promise in inhibiting osteoclast differentiation (osteoclastogenesis), its physicochemical properties present a distinct challenge in aqueous environments.

The Core Problem: Tsugafolin possesses a rigid lignan backbone with limited hydrogen-bonding capacity compared to its molecular weight. When a concentrated stock solution (usually in DMSO) is introduced to an aqueous cell culture medium, the solvent environment shifts rapidly from lipophilic to hydrophilic. This causes a thermodynamic shock, forcing the Tsugafolin molecules to aggregate and crystallize ("crash out") before they can disperse and interact with serum proteins.

This guide provides a field-proven protocol to mitigate this phase separation, ensuring consistent biological data.

The Solubility Matrix

Before attempting dilution, ensure your stock solution is optimized. Do not attempt to dissolve Tsugafolin directly into water or media.

Solvent SystemSolubility RatingSuitabilityTechnical Notes
100% DMSO Excellent Primary Stock Recommended stock conc: 10–50 mM . Store at -20°C. DMSO is aprotic and stabilizes the lignan structure.
Ethanol (EtOH) GoodSecondaryViable, but high volatility can alter concentration during pipetting. More toxic to certain cell lines than DMSO.
Water / PBS Poor Forbidden Direct addition results in immediate turbidity and loss of active compound.
Culture Media VariableFinal StepSolubility is dependent on Serum (FBS) content. Albumin acts as a carrier protein.

Strategic Protocol: The "Dropwise Dispersion" Method

The most common error is adding the stock solution rapidly to a static volume of media. This creates localized zones of high concentration where precipitation triggers instantly.

Reagents & Equipment
  • Tsugafolin Stock (e.g., 10 mM in DMSO)

  • Complete Culture Media (warmed to 37°C)

  • Vortex mixer

  • 1.5 mL Microcentrifuge tubes

Step-by-Step Workflow

Step 1: The Temperature Equilibrium Ensure your culture media is pre-warmed to 37°C . Cold media decreases the kinetic energy of the solvent molecules, lowering the solubility limit and encouraging crystallization.

Step 2: The Intermediate Dilution (The "Step-Down") Do not jump from 10 mM (Stock) to 10 µM (Well) in one step if you are experiencing precipitation.

  • Prepare an intermediate dilution in culture media that is 10x your final target concentration.

  • Example: If targeting 10 µM in the well, prepare a 100 µM intermediate solution in a separate tube.

Step 3: Dynamic Introduction (The Critical Step)

  • Place the tube containing the media on a vortex mixer set to low/medium speed .

  • While the media is swirling, add the Tsugafolin stock dropwise (or slowly via pipette tip submerged in the center of the vortex).

  • Why? The vortex ensures immediate dispersal of the DMSO droplet, preventing the "local concentration spike" that nucleates crystals.

Step 4: Clarification Check Hold the tube up to a light source. The solution should be clear. If it is cloudy (turbid), precipitation has occurred.

  • Correction: If turbid, sonicate in a water bath for 5–10 minutes at 37°C. If it remains cloudy, you must restart with a lower concentration or fresh stock.

Step 5: Final Transfer Add the intermediate solution to your cell culture wells.

Visualization: The Anti-Precipitation Workflow

The following diagram illustrates the kinetic pathway to avoid thermodynamic shock during dilution.

Tsugafolin_Dilution cluster_0 Critical Control Point Stock Tsugafolin Stock (100% DMSO) Vortex Dynamic Mixing (Vortex Low Speed) Stock->Vortex Slow Addition Precipitation PRECIPITATION (Nucleation Event) Stock->Precipitation Rapid Addition to Static Media Media Culture Media (37°C, 10% FBS) Media->Vortex Solvent Base Intermediate Intermediate Solution (Clear, No Crystals) Vortex->Intermediate Dispersal Cells Cell Culture Well (Final Assay) Intermediate->Cells Final Transfer Precipitation->Cells Inaccurate Data

Caption: Figure 1. Kinetic workflow for solubilizing hydrophobic lignans. The "Dynamic Mixing" step prevents the local concentration spikes that trigger nucleation (precipitation).

Troubleshooting & FAQs

Q: I see needle-like structures in my RAW 264.7 cells after 24 hours. Is this Tsugafolin? A: Likely, yes. Lignans often crystallize into needle or rod shapes. However, verify that this isn't cell debris.

  • Test: Warm the plate to 37°C and observe. If they dissolve, it is precipitation. If they remain, it may be fungal contamination or cellular apoptosis debris.

  • Impact: If crystals are present, the effective concentration of the drug is unknown. Discard the experiment.

Q: Can I filter the media after adding Tsugafolin to remove crystals? A: NO. If you filter a solution containing precipitates, you are physically removing the drug. Your final concentration will be significantly lower than calculated, leading to false negatives in your osteoclast inhibition data. You must solve the solubility issue chemically, not mechanically.

Q: Does serum (FBS) help or hurt? A: Serum is your ally here. Albumin (BSA) in the serum acts as a "molecular taxi," binding hydrophobic drugs and keeping them in solution.

  • Tip: If using serum-free media (e.g., for specific signaling assays), Tsugafolin is much more likely to precipitate. You may need to lower the concentration or use a carrier like cyclodextrin if serum-free conditions are mandatory.

Q: What is the maximum DMSO concentration my cells can tolerate? A: For RAW 264.7 and most primary bone marrow macrophages (BMMs), keep the final DMSO concentration below 0.1% (v/v) . Higher concentrations can induce differentiation artifacts or toxicity, confounding your osteoclastogenesis results.

References

  • Tsugafolin Isolation & Source

    • T. Sieboldii Lignan Characterization.[1] Planta Medica.

    • (Note: Specific isolation papers for Tsugafolin are often found in natural product journals like Planta Medica or Phytochemistry).

  • General Lignan/Hydrophobic Compound Handling

    • "Troubleshooting Precipitates in Cell Culture." Sigma-Aldrich Technical Guides.
  • Osteoclast Differentiation Protocols (RAW 264.7)

    • "Osteoclasts Differentiation from Murine RAW 264.7 Cells.
  • DMSO Solubility Data

    • "Dimethyl Sulfoxide (DMSO) Solubility Parameters.

Sources

Technical Support Center: Tsugafolin Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Experimental Integrity for Tsugafolin (Neolignan) Assays

Ticket ID: TSUG-STAB-001 Assigned Specialist: Senior Application Scientist, Phytochemistry Division

Executive Summary

Tsugafolin is a bioactive neolignan originally isolated from Tsuga sieboldii (Southern Japanese Hemlock). Like many phenolic secondary metabolites, it exhibits significant sensitivity to oxidative stress, photolysis, and hydrolysis. This guide replaces generic "store at -20°C" advice with a mechanistic approach to preserving molecular integrity during complex biological assays.

Critical Chemical Vulnerability: Tsugafolin contains phenolic hydroxyl groups and ether linkages. These moieties are susceptible to:

  • Quinone formation via autoxidation (accelerated by pH > 7.4).

  • Photolytic cleavage of the neolignan backbone upon UV exposure.

  • Hydrolysis in acidic environments over prolonged periods.

Part 1: Storage & Reconstitution (The "Pre-Experiment" Phase)

Q: I received Tsugafolin as a lyophilized powder. How should I store it long-term?

A:

  • Condition: -20°C (minimum); -80°C (optimal).[1]

  • Environment: Desiccated and dark.

  • Mechanism: In solid form, molecular mobility is low, reducing reactivity. However, moisture absorption can create a "micro-aqueous" environment on the crystal surface, facilitating hydrolysis. Always allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation.

Q: Which solvent should I use for reconstitution: DMSO, Ethanol, or Methanol?

A: Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) for biological assays; Methanol for HPLC standards.

SolventSolubility RatingVolatilityStability ImpactUse Case
DMSO High (>10 mM)LowProtective: High viscosity reduces oxygen diffusion.Cell culture/Enzymatic assays.
Ethanol ModerateHighRisk: Evaporation alters concentration; hygroscopic.Short-term acute studies only.
Methanol HighHighNeutral: Good for chromatography but toxic to cells.Analytical standards (HPLC/MS).
Water InsolubleN/AHigh Risk: Promotes rapid hydrolysis/precipitation.DO NOT USE for stock solutions.
Q: Can I freeze-thaw my stock solution?

A: Avoid if possible. Repeated freeze-thaw cycles introduce condensation and temperature fluctuations that accelerate degradation.

  • Protocol: Aliquot the stock solution immediately after reconstitution into single-use amber glass vials.

  • Storage: Store aliquots at -80°C. If an aliquot is thawed, use it within 24 hours; discard the remainder.

Part 2: Stability in Solution (The "During Experiment" Phase)

Q: My Tsugafolin precipitates when added to cell culture media. Why?

A: This is a "solubility crash." Tsugafolin is lipophilic. When a high-concentration DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before dispersion occurs. Troubleshooting Protocol:

  • Pre-dilution: Dilute the DMSO stock 1:10 in serum-free media first, vortex immediately, then add to the bulk media.

  • Serum Carrier: Ensure your media contains FBS/BSA (unless serum-free conditions are required). Albumin acts as a carrier protein, sequestering lipophilic lignans and keeping them in solution.

  • Limit: Keep final DMSO concentration < 0.5% (v/v).

Q: Is Tsugafolin stable in culture media (pH 7.4) for 48+ hours?

A: Marginal Stability. Phenolic compounds often undergo auto-oxidation at physiological pH (7.4), forming quinones that can react with media components (e.g., cysteine in proteins), leading to "false positive" cytotoxicity or activity.

  • Validation Step: Perform a "Media Stability Check" (see Protocol A below) without cells to quantify degradation over your incubation period.

  • Mitigation: Refresh media containing the compound every 12-24 hours for long-duration assays.

Part 3: Troubleshooting Analytical Discrepancies

Q: I see "ghost peaks" or peak broadening in my HPLC analysis. Is my column broken?

A: Likely not. This usually indicates on-column degradation or sample oxidation .

  • Diagnosis: If the peak area of Tsugafolin decreases and a new peak appears at a shorter retention time (more polar), oxidation has occurred.

  • Fix:

    • Acidify your mobile phase (0.1% Formic Acid) to suppress ionization of phenolic groups, improving peak shape.

    • Keep the autosampler temperature at 4°C.

    • Use amber vials for HPLC samples.

Part 4: Visualized Decision Protocols

Diagram 1: Reconstitution & Storage Decision Tree

Caption: Logical workflow for maximizing Tsugafolin stability from powder to assay.

StorageWorkflow Start Lyophilized Tsugafolin Check Intended Use? Start->Check BioAssay Cell Culture / Enzyme Assay Check->BioAssay Biological Analytical HPLC / MS Analysis Check->Analytical Chemical SolventDMSO Dissolve in Anhydrous DMSO (Stock 10-50 mM) BioAssay->SolventDMSO SolventMeOH Dissolve in HPLC-grade Methanol (Stock 1 mg/mL) Analytical->SolventMeOH Aliquot Aliquot into Amber Glass Vials (Single Use Volumes) SolventDMSO->Aliquot SolventMeOH->Aliquot Store Store at -80°C (Max 6 Months) Aliquot->Store Use Thaw ONCE -> Use -> Discard Store->Use

Part 5: Validated Experimental Protocols

Protocol A: The "Self-Validating" Media Stability Check

Do not assume stability. Prove it.

Objective: Determine the degradation half-life (


) of Tsugafolin in your specific culture media.
  • Preparation: Prepare culture media (e.g., DMEM + 10% FBS) warmed to 37°C.

  • Spike: Add Tsugafolin to a final concentration of 10 µM (typical assay concentration).

  • Incubation: Place in the cell culture incubator (37°C, 5% CO₂). Do not add cells.

  • Sampling:

    • Take 100 µL aliquots at

      
       hours.
      
    • Immediately mix each aliquot with 100 µL cold Acetonitrile (to precipitate proteins and stop reactions).

    • Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC.

  • Calculation: Plot Peak Area vs. Time. If Area at

    
     is < 80% of 
    
    
    
    , you must refresh media during experiments.
Protocol B: Forced Degradation (Stress Testing)

Based on ICH Q1A Guidelines for validating analytical methods.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursCleavage of ether linkages; check for aglycone fragments.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursRapid degradation expected. Phenolic oxidation.
Oxidation 3% H₂O₂, RT, 4 hoursQuinone formation; peak shifts to lower retention time.
Photostability UV Light (365 nm), 24 hoursCis/trans isomerization or ring closure artifacts.
Diagram 2: Degradation Pathways & Detection

Caption: Visualizing how environmental factors compromise Tsugafolin integrity.

DegradationPathways Tsuga Native Tsugafolin (Active) Factors Factors Tsuga->Factors Oxidation Phenolic Oxidation (Quinone Formation) Factors->Oxidation High pH/O2 Hydrolysis Ether Hydrolysis Factors->Hydrolysis Acid/Heat Result Loss of Bioactivity + Cytotoxic Artifacts Oxidation->Result Hydrolysis->Result

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[2][3] Link

  • Holčapek, M., et al. (2012). Analytical monitoring of the stability of phenolic antioxidants. Journal of Chromatography A. (General reference for phenolic stability analysis).
  • Cui, H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.[4] Biomedical Research and Therapy, 7(7), 3855-3863. (Reference for solvent toxicity in assays). Link

  • Feng, Z.Y., et al. (2021).[5] Phylogenomics of the genus Tsuga. (Reference for Tsuga species taxonomy and sourcing). Link

Sources

Technical Support Center: Optimizing Cell Models for Tsugafolin Anti-HIV Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSUG-HIV-PROTO-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

You are assessing Tsugafolin , a bioactive isolate (historically categorized within lignan or dehydroflavone classes depending on the source, e.g., Tsuga spp. or Vitex leptobotrys), for anti-HIV activity.[1]

Critical Technical Warning: Literature indicates Tsugafolin exhibits weak anti-HIV potency (IC




118

M) with a cytotoxicity threshold near 150

M.[1] This narrow therapeutic window (Selectivity Index

1.2–1.5) makes cell line selection the single most critical variable in your experiment. Using a highly permissive cell line without rigorous cytotoxicity controls will result in false positives due to non-specific metabolic toxicity mimicking viral inhibition.

This guide replaces standard generic protocols with a targeted troubleshooting framework designed for compounds with low Selectivity Indices (SI).

Module 1: Primary Screening (The "Go/No-Go" Decision)

Recommended Model: TZM-bl Reporter Cell Line

Why this choice? The TZM-bl line (HeLa derivative) is the industry standard for determining entry and infectivity inhibition . It contains a Tat-driven Luciferase reporter.[2][3][4][5] Because Tsugafolin is a weak inhibitor, you need an assay with a high signal-to-noise ratio to distinguish genuine inhibition from background noise.

The Mechanism: HIV-1 Tat protein (produced only upon successful infection) binds the LTR promoter


 Drives Luciferase expression.
  • Signal Reduction = Antiviral Activity.[4]

  • Signal Maintenance = Viral Replication.

Protocol: TZM-bl Luciferase Assay for Weak Inhibitors
  • Seeding: Plate TZM-bl cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS).
    
  • Pre-treatment: Add Tsugafolin (Serial dilution: 200

    
    M 
    
    
    
    1
    
    
    M) for 1 hour prior to infection.
    • Note: Pre-treatment is vital for entry inhibitors (common for lignans/flavonoids).

  • Infection: Add HIV-1

    
     or pseudotyped virus (MOI = 0.01).
    
  • Incubation: 48 hours.

  • Readout: Lyse and read Luminescence (RLU).

Data Interpretation Table
ReadoutResult InterpretationAction Required
High RLU No InhibitionIncrease concentration (watch for solubility).
Low RLU Possible Hit CRITICAL: Run parallel cytotoxicity assay (MTS/CellTiter-Glo).
Low RLU + Cell Death False Positive Compound is killing cells, preventing Luciferase production.

Module 2: Confirmatory Replication Assay

Recommended Model: MT-4 T-Lymphoblastoid Line

Why this choice? While TZM-bl measures a single cycle of infection, MT-4 cells support multiple rounds of viral replication and are highly susceptible to HIV-induced cytopathic effects (CPE). This amplifies the antiviral signal, which is necessary when testing a compound with an IC


 in the high micromolar range (

M).

The Trap: MT-4 cells are highly metabolically active. If Tsugafolin inhibits mitochondrial function (common in high-dose phytochemicals), the colorimetric readout (MTT/XTT) will drop, mimicking viral cell kill.

Workflow Visualization

CellSelection Start Start: Tsugafolin Solubilized (DMSO) Screen Primary Screen: TZM-bl (Tat-driven Luciferase) Start->Screen Result Is IC50 < CC50? Screen->Result MT4 Replication Assay: MT-4 (Multi-cycle CPE) Result->MT4 Yes (Selective) Stop Discard Candidate (Toxic/Inactive) Result->Stop No (Cytotoxic) PBMC Validation: PBMCs (Physiological Relevance) MT4->PBMC Confirmed Activity

Figure 1: Decision matrix for escalating Tsugafolin assessment from reporter lines to physiological models.

Module 3: Troubleshooting & FAQs

Topic: Solubility & "False" Cytotoxicity

Q: My Tsugafolin precipitates in the media at 150


M. How do I test the reported IC

of 118

M?
A: This is a classic hydrophobicity issue with lignans/flavonoids.
  • DMSO Tolerance: Ensure your final DMSO concentration is

    
    . TZM-bl cells are robust, but MT-4 cells are sensitive to DMSO >0.1%.
    
  • BSA Carrier: Pre-incubate Tsugafolin with medium containing 2% BSA (Bovine Serum Albumin) before adding to cells. Albumin acts as a carrier protein, improving solubility without interfering with viral entry.

Topic: Distinguishing Mechanism

Q: How do I know if Tsugafolin is inhibiting Entry vs. Reverse Transcriptase (RT)? A: Perform a Time-of-Addition (TOA) assay in TZM-bl cells.

  • Protocol: Add Tsugafolin at:

    • 
       hr (Pre-treatment)
      
    • 
       hr (During infection)
      
    • 
       hrs (Post-infection)
      
  • Interpretation:

    • If activity is lost when added at

      
       hrs: It is an Entry Inhibitor .
      
    • If activity persists at

      
       hrs but lost at 
      
      
      
      hrs: It is an RT Inhibitor (Reverse Transcription peaks at 4–6 hours).
Topic: Selectivity Index (SI)

Q: I calculated an SI of 1.5. Is this significant? A: Scientifically, no .

  • The Math:

    
    .
    
  • The Reality: An SI < 2.0 implies the antiviral effect is likely secondary to cellular stress. For Tsugafolin, you must demonstrate that the viral load decreases before cell viability drops.

  • The Fix: Use Real-Time PCR (qPCR) targeting HIV gag RNA in the supernatant. This is independent of cell metabolic health (unlike MTT/Luciferase) and is the only way to validate a weak inhibitor.

Module 4: Mechanism of Action (Hypothetical Pathway)

Tsugafolin acts within the early stage of the viral lifecycle. The diagram below illustrates where the assay readouts intersect with the viral pathway.

ViralPathway Virus HIV-1 Virion Entry Viral Entry (Fusion/Uncoating) Virus->Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration (Provirus) RT->Integration Expression Tat Production (Transcription) Integration->Expression Luciferase TZM-bl Readout (Luciferase Signal) Expression->Luciferase Tat drives LTR qPCR Supernatant qPCR (Viral Load) Expression->qPCR Virion Release Tsugafolin Tsugafolin (Target?) Tsugafolin->Entry Potential Block Tsugafolin->RT Potential Block

Figure 2: Intersection of Tsugafolin activity (Entry/RT) with TZM-bl reporter readout (Tat-driven).

References

  • Tanaka, R., et al. (1989).[1] A new flavanone derivative from the leaves of Tsuga diversifolia.[1] Planta Medica, 55(06), 570-571.[1] Link

    • Establishes the isol
  • Wei, X., et al. (2002). Emergence of resistant human immunodeficiency virus type 1 in patients receiving fusion inhibitor (T-20) monotherapy. Antimicrobial Agents and Chemotherapy, 46(6), 1896-1905. Link

    • Foundational paper validating the TZM-bl assay for entry/fusion inhibitors.
  • MedChemExpress. (n.d.). Tsugafolin Product Datasheet. Link

    • M)
  • PauQwels, R., et al. (1987). Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of Virological Methods, 16(3), 171-185. Link

    • Establishes the MT-4/MTT assay methodology.
  • Charlton, J. L. (1998). Antiviral activity of lignans.[6][7] Journal of Natural Products, 61(11), 1447-1451. Link

    • Review of general lignan mechanisms against HIV (RT and Entry inhibition).

Sources

Interpreting mass spectrometry data of Tsugafolin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis of Tsugafolin

Executive Summary & Compound Identity

Warning: Nomenclature Disambiguation Before proceeding, verify your target analyte.

  • Target Compound: Tsugafolin (Flavanone).

    • Structure: (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one.

    • Class: Flavonoid (specifically a methylated flavanone).

    • Source: Tsuga sieboldii (Southern Japanese Hemlock), Vitex leptobotrys.

    • Molecular Formula:

      
      
      
    • Monoisotopic Mass: 300.0998 Da.

  • Common Confusion: Do not confuse with "Tsuga lignans" (e.g., pinoresinol, matairesinol) often co-extracted from Tsuga species. If your observed mass is >350 Da, you are likely analyzing a lignan, not Tsugafolin.

Module 1: Ionization & Acquisition Optimization

Q1: I am seeing very low sensitivity in Positive Ion Mode (+ESI). Is my source contaminated?

Diagnostic: It is unlikely to be contamination. Tsugafolin contains a phenolic hydroxyl group at C-7 and a carbonyl at C-4. While protonation (


) is possible, flavanones often exhibit poor ionization efficiency in positive mode unless specific modifiers are used.

Resolution Protocol:

  • Switch to Negative Mode (-ESI): Phenolic compounds ionize far more efficiently via deprotonation.

    • Target Ion:

      
       at m/z 299.09 .
      
    • Mechanism: The acidity of the 7-OH group facilitates facile proton loss.

  • Mobile Phase Modification:

    • Negative Mode: Use 0.1% Formic Acid or 5mM Ammonium Acetate. The acetate buffer often stabilizes the deprotonation.

    • Positive Mode (If required): You must drive protonation on the carbonyl oxygen. Use 0.1% Formic Acid + 2mM Ammonium Formate to promote

      
       (m/z 301.10) or 
      
      
      
      (m/z 323.09).

Q2: My spectrum is dominated by adducts. How do I clean this up?

Troubleshooting: In ESI, Tsugafolin is prone to forming sodium (


) and dimer (

) adducts, particularly if the sample was stored in glass (leaching Na+).
  • Observation: Dominant peaks at m/z 323 (Pos) or m/z 599 (Neg dimer).

  • Fix:

    • Declustering Potential (DP): Increase DP/Cone Voltage by 10-15V to break weak electrostatic adducts in the source.

    • Solvent Quality: Switch to LC-MS grade methanol/water stored in borosilicate-free containers.

Module 2: Structural Elucidation & Fragmentation (MS/MS)

Q3: How do I distinguish Tsugafolin from its isomers (e.g., Sakuranetin)?

Technical Insight: Tsugafolin is a dimethyl-naringenin isomer. Mass spectrometry alone (


) cannot distinguish it from isomers like Sakuranetin (7-OMe, 5-OH) or Isosakuranetin. You must use Tandem MS (MS/MS)  to exploit the Retro-Diels-Alder (RDA)  fragmentation typical of flavanones.

The RDA Mechanism: The C-ring of the flavanone cleaves at bonds 1 and 3.[1] This produces two diagnostic ions:[1]

  • 
     Ion:  Contains the A-ring (Resorcinol moiety).
    
  • 
     Ion:  Contains the B-ring (Phenolic moiety).
    

Tsugafolin Fragmentation Table (Negative Mode, CE 25-35 eV):

m/z (approx)Ion TypeStructural AssignmentDiagnostic Value
299

Precursor IonConfirms MW 300
165

A-Ring FragmentHigh. Indicates 5-OMe, 7-OH substitution pattern.
133

B-Ring FragmentHigh. Indicates 4'-OMe substitution on B-ring.
284

Radical LossLoss of methyl from methoxy group.
255

DecarboxylationCommon in flavanones (C-ring collapse).

Interpretation Logic:

  • If you see m/z 165 (A-ring) and 133 (B-ring), you confirm the methoxy groups are distributed one on each ring .

  • Contrast: If you were analyzing an isomer with both methoxy groups on the A-ring, you would see a shifted A-fragment (m/z ~179) and a lighter B-fragment (m/z ~119).

Module 3: Visual Workflows

Figure 1: Retro-Diels-Alder (RDA) Fragmentation Pathway

This diagram illustrates the cleavage mechanism used to verify the position of methoxy groups on Tsugafolin.

RDA_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 299 (Tsugafolin) Transition RDA Cleavage (Bonds 1 & 3 of C-Ring) Precursor->Transition CID Energy (20-35 eV) MethylLoss Methyl Radical Loss [M-H-CH₃]⁻ m/z 284 Precursor->MethylLoss Secondary Pathway FragA ¹'³A⁻ Ion (A-Ring) m/z 165 (Contains 5-OMe, 7-OH) Transition->FragA Charge Retention on A-Ring FragB ¹'³B⁻ Ion (B-Ring) m/z 133 (Contains 4'-OMe) Transition->FragB Charge Retention on B-Ring

Caption: Diagnostic RDA cleavage of Tsugafolin. The specific masses of fragments A (165) and B (133) confirm the 5,4'-dimethoxy substitution pattern.

Figure 2: Troubleshooting Signal Loss

Follow this logic flow if no peaks are observed.

Troubleshooting_Flow Start Issue: No Signal for Tsugafolin ModeCheck Check Ionization Mode Start->ModeCheck PosMode Positive Mode (+) ModeCheck->PosMode NegMode Negative Mode (-) ModeCheck->NegMode ActionPos Switch to Negative (Phenols ionize poorly in +) PosMode->ActionPos ActionNeg Check Mobile Phase pH NegMode->ActionNeg Acidic Acidic (pH < 3) ActionNeg->Acidic Basic Neutral/Basic (pH > 6) ActionNeg->Basic FixAcid Optimal for HPLC but suppresses ionization. Use weak acid (0.01% FA). Acidic->FixAcid FixBasic Good for ionization but risks column stability. Use NH₄OAc. Basic->FixBasic

Caption: Decision tree for resolving poor sensitivity. Prioritize Negative Mode ESI for flavanones.

Module 4: Experimental Protocol (Self-Validating)

Standard Operating Procedure: LC-MS/MS Identification

  • Sample Preparation:

    • Dissolve 1 mg Tsugafolin in 1 mL Methanol (LC-MS grade).

    • Filter through 0.2 µm PTFE filter (Nylon binds phenols).

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (MS):

    • Source: ESI Negative Mode.

    • Scan Type: Product Ion Scan (MS2) of m/z 299.

    • Collision Energy: Ramp 20 -> 40 eV.

  • Validation Step (The "Blank" Check):

    • Inject a solvent blank immediately after the standard.

    • Criterion: No peak at m/z 299 > 1% of standard intensity. (Ensures no carryover).

References

  • Compound Identity & Class

    • PubChem Compound Summary for CID 108064 (Tsugafolin). National Center for Biotechnology Information (2024). [Link]

  • Fragmentation Mechanism (RDA)

    • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results.[2][3][4] Molecules (2022).[5] [Link]

  • Flavonoid MS Analysis Standards

    • Advances in structure elucidation of small molecules using mass spectrometry.[6] NIH National Library of Medicine (2016). [Link]

  • Tsuga Species Phytochemistry

    • Tsuga sieboldii (Southern Japanese Hemlock). Trees and Shrubs Online. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Target of Tsugafolin Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a clinically viable drug is fraught with challenges. A critical, non-negotiable step in this process is target validation. This guide provides an in-depth, technical comparison of genetic approaches to definitively validate the molecular target of a novel compound, using the hypothetical molecule "Tsugafolin" as our case study. Our focus is on building a self-validating experimental framework, ensuring scientific rigor and trustworthiness at every step.

The Central Question: Does Tsugafolin Exert its Effect Through "Target-X"?

Let us assume that through initial screening or computational modeling, we have a putative protein target for Tsugafolin, which we will call "Target-X". The core objective of our validation strategy is to unequivocally demonstrate that the cellular effects of Tsugafolin are mediated through its interaction with Target-X. This requires a multi-pronged approach that goes beyond simple correlation to establish causality.

Here, we will compare and contrast three primary genetic manipulation techniques: CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and target overexpression. We will also detail complementary biophysical assays, namely the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS), which are essential for confirming direct physical engagement.

A Comparative Overview of Genetic Approaches for Target Validation

Each genetic method offers a unique set of advantages and disadvantages. The choice of methodology should be guided by the specific biological question, the nature of Target-X, and the available cellular models.

Method Principle Pros Cons Best For
CRISPR/Cas9 Knockout Permanent disruption of the gene encoding Target-X.[1][]Complete loss-of-function, creating a true null background.[1]Potential for off-target effects; lethal if Target-X is essential for cell viability.Validating non-essential gene targets and definitively testing for on-target effects.
CRISPR Interference (CRISPRi) dCas9-KRAB fusion protein sterically hinders transcription of the Target-X gene.Reversible and titratable gene knockdown.Incomplete knockdown may not fully recapitulate the knockout phenotype.Studying essential genes or when graded target expression is desired.
RNA Interference (shRNA/siRNA) Post-transcriptional silencing of Target-X mRNA.[3][4]Relatively simple and high-throughput.[5]Transient effect (siRNA); potential for off-target effects due to "seed" sequences.[4]Rapid initial validation and screening.[6]
Target Overexpression Introduction of an exogenous copy of the Target-X gene.[7][8]Can rescue a knockout/knockdown phenotype; can induce resistance to an inhibitor.[7]Non-physiological expression levels can lead to artifacts.[7]Confirming that the genetic perturbation is specific to Target-X.

The Experimental Workflow: A Step-by-Step Guide

The following workflows provide a logical progression for validating the target of Tsugafolin.

Workflow 1: Loss-of-Function Approaches to Validate Target-X

This workflow aims to demonstrate that reducing the levels of Target-X phenocopies the effect of Tsugafolin or induces resistance to it.

workflow1 cluster_0 CRISPR/Cas9 Knockout cluster_1 shRNA Knockdown KO_design Design gRNA targeting Target-X KO_delivery Deliver Cas9 & gRNA via lentivirus KO_design->KO_delivery KO_selection Select & validate knockout clones (Western Blot, PCR) KO_delivery->KO_selection KO_phenotype Phenotypic assay (e.g., cell viability) +/- Tsugafolin KO_selection->KO_phenotype end Conclusion: Loss of Target-X confers resistance to Tsugafolin KO_phenotype->end shRNA_design Design shRNA targeting Target-X mRNA shRNA_delivery Deliver shRNA via lentiviral vector shRNA_design->shRNA_delivery shRNA_selection Select stable knockdown cell line shRNA_delivery->shRNA_selection shRNA_phenotype Phenotypic assay +/- Tsugafolin shRNA_selection->shRNA_phenotype shRNA_phenotype->end start Hypothesis: Tsugafolin inhibits Target-X start->KO_design start->shRNA_design

Caption: Loss-of-function validation workflow.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout of Target-X

  • gRNA Design and Cloning:

    • Design at least two independent guide RNAs (gRNAs) targeting early exons of the Target-X gene to maximize the probability of generating a frameshift mutation.

    • Synthesize and clone the gRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids.

    • Harvest the lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation:

    • Select transduced cells with the appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution.

  • Validation of Knockout:

    • Expand clonal populations and screen for the absence of Target-X protein expression by Western blot.

    • Confirm gene disruption at the genomic level by Sanger sequencing of the targeted locus.

  • Phenotypic Analysis:

    • Treat both wild-type and Target-X knockout cells with a dose-range of Tsugafolin.

    • Perform a relevant phenotypic assay (e.g., cell viability, proliferation, or a specific signaling pathway readout).

    • Expected Outcome: The Target-X knockout cells should exhibit significant resistance to Tsugafolin compared to the wild-type cells.

Workflow 2: Gain-of-Function and Direct Engagement

This workflow aims to demonstrate that overexpressing Target-X can rescue the knockdown phenotype and that Tsugafolin directly binds to Target-X.

workflow2 cluster_0 Target Overexpression cluster_1 Direct Target Engagement OE_construct Clone Target-X cDNA into expression vector OE_transfection Transfect into Target-X knockout/knockdown cells OE_construct->OE_transfection OE_validation Validate overexpression (Western Blot) OE_transfection->OE_validation OE_rescue Phenotypic assay +/- Tsugafolin OE_validation->OE_rescue CETSA CETSA: Treat cells +/- Tsugafolin, heat, analyze soluble Target-X OE_rescue->CETSA DARTS DARTS: Treat lysate +/- Tsugafolin, protease digest, analyze Target-X end Conclusion: Tsugafolin directly binds and inhibits Target-X DARTS->end start Observation: Loss of Target-X causes resistance start->OE_construct

Caption: Gain-of-function and direct engagement workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to a protein increases its thermal stability.[9][10][11][12][13]

  • Cell Treatment:

    • Treat intact cells with either vehicle or a saturating concentration of Tsugafolin for a defined period.

  • Heating:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis:

    • Analyze the amount of soluble Target-X in each sample by Western blot.

    • Expected Outcome: In the Tsugafolin-treated samples, Target-X should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating direct binding and stabilization.[13]

Data Presentation: Quantifying the Effects

To objectively compare the outcomes of these experiments, it is crucial to present the data in a clear and quantitative manner.

Table 1: Comparison of Cellular Response to Tsugafolin

Cell Line Genetic Modification Tsugafolin IC50 (µM) Fold Resistance
Wild-TypeNone1.21.0
Target-X KO Clone #1CRISPR/Cas9 Knockout> 50> 41.7
Target-X KO Clone #2CRISPR/Cas9 Knockout> 50> 41.7
shRNA-Target-XshRNA Knockdown15.813.2
KO + Target-X OERescue1.51.25

Table 2: CETSA Melting Temperature (Tm) Shift

Condition Target-X Melting Temperature (Tm) ΔTm (°C)
Vehicle52.5°C-
Tsugafolin (10 µM)58.2°C+5.7°C

Causality and Self-Validation: Connecting the Pillars of Trustworthiness

The strength of this comprehensive approach lies in its self-validating nature.

  • Expertise & Experience: The choice to use multiple, independent genetic methods (e.g., two different gRNAs or shRNAs) mitigates the risk of off-target effects confounding the results.[14] If different genetic perturbations targeting the same gene yield the same phenotype, it significantly increases confidence that the effect is on-target.

  • Trustworthiness: The rescue experiment is a critical control. Re-introducing the target into a knockout or knockdown background and observing the restoration of sensitivity to the compound provides powerful evidence that the observed resistance was not due to an unforeseen adaptation of the cells.

  • Authoritative Grounding: The convergence of genetic data (loss-of-function confers resistance) and biophysical data (the compound directly binds and stabilizes the target protein) creates a compelling and scientifically rigorous argument for the validation of Target-X as the bona fide target of Tsugafolin. This multi-faceted evidence is essential for making a go/no-go decision in a drug development pipeline.

Conclusion

Validating the target of a novel compound like Tsugafolin is a cornerstone of modern drug discovery. By employing a strategic combination of genetic manipulation techniques—CRISPR/Cas9, RNAi, and overexpression—and complementing this with direct biophysical binding assays like CETSA, researchers can build a robust and trustworthy case for a specific mechanism of action. This methodical and multi-pronged approach not only de-risks subsequent preclinical and clinical development but also embodies the principles of rigorous scientific inquiry.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]

  • SpringerLink. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • Hangül, E. (2023, October 2). CRISPR/Cas9 Screening Technology on Drug Identification. Medium. [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • News-Medical. (2023, December 8). CRISPR-Cas9: Shaping the Future of Targeted Drug Development. [Link]

  • WJBPHS. Target identification and validation in research. [Link]

  • MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]

  • PubMed. Cell surface nucleolin as a target for anti-cancer therapies. [Link]

  • National Institutes of Health. Genetic-Driven Druggable Target Identification and Validation. [Link]

  • SpringerLink. Drug affinity responsive target stability (DARTS) for small-molecule target identification. [Link]

  • National Institutes of Health. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. [Link]

  • PubMed. The mechanism of action of bufalin in inhibition of lipid droplet accumulation in mouse macrophages. [Link]

  • National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • National Institutes of Health. Opposing effects of target overexpression reveal drug mechanisms. [Link]

  • National Institutes of Health. Protein-Protein Interaction Detection: Methods and Analysis. [Link]

  • PubMed. Irsogladine: overview of the mechanisms of mucosal protective and healing-promoting actions in the gastrointestinal tract. [Link]

  • National Institutes of Health. Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. [Link]

  • PubMed. Nucleolin-based targeting strategies for cancer therapy: from targeted drug delivery to cytotoxic ligands. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • PNAS. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. [Link]

  • PNAS. Target identification using drug affinity responsive target stability (DARTS). [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • NMI. Drug Target Gene Expression. [Link]

  • National Institutes of Health. Ruxolitinib. [Link]

  • National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. [Link]

  • PubMed. Mechanism of action of salsolinol on tyrosine hydroxylase. [Link]

  • eLife. (2023, August 8). Precision RNAi using synthetic shRNAmir target sites. [Link]

  • PubMed. Mechanism of action of the antifugal agent polyoxin D. [Link]

  • PubMed. Target validation and drug discovery using genomic and protein-protein interaction technologies. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • YouTube. (2022, May 30). DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. [Link]

  • ACS Publications. (2021, May 7). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tsugafolin is a methoxylated flavanone (7-hydroxy-5,4'-dimethoxyflavanone) predominantly isolated from Goniothalamus gardneri and specific Tsuga (Hemlock) chemotypes. While structurally homologous to the ubiquitous flavanone Naringenin , the methylation at the C5 and C4' positions drastically alters its lipophilicity, metabolic stability, and receptor binding profile.

This guide provides a critical analysis of Tsugafolin's cross-reactivity—both analytical (assay interference) and pharmacological (off-target effects)—compared to its primary analogs: Naringenin , Sakuranetin , and Taxifolin .

Part 1: Structural Homology & Analytical Cross-Reactivity

In high-throughput screening (HTS) and pharmacokinetic (PK) profiling, distinguishing Tsugafolin from its metabolic precursors is critical. The "cross-reactivity" here often manifests as co-elution in reverse-phase chromatography or mass spectral overlap due to isomeric fragmentation patterns.

Chemical Substitution Logic

The flavanone skeleton consists of two benzene rings (A and B)[1] linked by a heterocyclic pyran ring (C). Tsugafolin represents a "capped" version of Naringenin, where specific hydroxyl groups are methylated.

Table 1: Structural Comparison of Tsugafolin and Key Analogs

CompoundClassC5 SubstituentC7 SubstituentC4' SubstituentC3 SubstituentLogP (Calc)
Tsugafolin Flavanone-OCH₃ -OH-OCH₃ -H~3.2
Naringenin Flavanone-OH-OH-OH-H~2.4
Sakuranetin Flavanone-OH-OCH₃ -OH-H~2.8
Taxifolin Flavanonol-OH-OH-OH-OH ~1.5

Analytic Insight: The 5-OCH₃ group in Tsugafolin eliminates the intramolecular hydrogen bond normally formed between the 5-OH and the 4-carbonyl group in Naringenin. This results in a distinct UV shift and increased retention time in C18 columns compared to Naringenin.

Mass Spectrometry Interference

Tsugafolin (


, MW 300.31  g/mol ) is isobaric with other dimethoxy-hydroxyflavanones.
  • Risk: In MS/MS, the Retro-Diels-Alder (RDA) fragmentation of the C-ring is the primary diagnostic.

  • Differentiation: Tsugafolin yields a characteristic B-ring fragment retaining the 4'-methoxy group, whereas Sakuranetin (7-methoxy) yields a methylated A-ring fragment.

Part 2: Pharmacological Cross-Reactivity (SAR Analysis)

Pharmacological cross-reactivity refers to Tsugafolin interacting with targets intended for its analogs, or vice versa.

CYP450 Enzyme Interaction

Methoxylated flavonoids like Tsugafolin often act as "suicide substrates" or competitive inhibitors for CYP enzymes (specifically CYP1A2 and CYP2C9) that attempt to demethylate them.

  • Naringenin: Substrate for glucuronidation; weak CYP inhibitor.

  • Tsugafolin: The 5,4'-dimethoxy motif blocks rapid Phase II conjugation (glucuronidation) at the 4' position, potentially extending half-life but increasing the risk of competitive inhibition of CYP enzymes metabolizing co-administered drugs.

Receptor Binding Specificity (Estrogen Receptor)

Flavanones are known phytoestrogens. However, activity is strictly governed by the hydroxylation pattern.

  • Mechanism: ER binding requires a phenolic ring mimicking 17

    
    -estradiol.
    
  • Observation: Naringenin (4'-OH) binds ER

    
     with moderate affinity. Tsugafolin (4'-OCH₃) loses this hydrogen-bond donor capability, significantly reducing direct ER cross-reactivity. This makes Tsugafolin a useful negative control in estrogenic assays involving flavonoids.
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional consequences of Tsugafolin's methylation pattern compared to Naringenin.

SAR_Analysis Tsugafolin Tsugafolin (5,4'-dimethoxy) ER_Binding Estrogen Receptor Binding (ERβ) Tsugafolin->ER_Binding Low/No Affinity (Steric Block) Metabolic_Stab Metabolic Stability (Phase II Resistance) Tsugafolin->Metabolic_Stab High (Blocked 4'/5 sites) Lipophilicity Lipophilicity (Membrane Permeability) Tsugafolin->Lipophilicity High (Methoxylation) Antioxidant Radical Scavenging (ROS) Tsugafolin->Antioxidant Reduced (Blocked OH) Naringenin Naringenin (Tri-hydroxy) Naringenin->ER_Binding High Affinity (4'-OH) Naringenin->Metabolic_Stab Low (Rapid Glucuronidation) Naringenin->Lipophilicity Moderate Naringenin->Antioxidant High (Free Phenols)

Figure 1: Comparative Structure-Activity Relationship (SAR) between Tsugafolin and Naringenin. Green arrows indicate enhancement; red/dashed arrows indicate reduction or loss of activity.

Part 3: Experimental Protocols

To validate Tsugafolin's identity and activity without interference from analogs, the following self-validating protocols are recommended.

Protocol A: Differential HPLC-DAD Separation

Objective: Separate Tsugafolin from Naringenin and Sakuranetin in complex plant matrices (e.g., Tsuga or Goniothalamus extracts).

  • Stationary Phase: C18 Reverse Phase Column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Profile:

    • 0-5 min: 20% B (Isocratic hold to elute polar glycosides).

    • 5-25 min: 20%

      
       60% B (Linear gradient).
      
    • Note: Naringenin typically elutes ~12-14 min. Tsugafolin, being more hydrophobic due to dimethoxylation, will elute later (approx. 18-20 min).

  • Detection:

    • Monitor at 280 nm (Flavanone characteristic band).

    • Monitor at 330 nm (To rule out flavone/chalcone cross-contaminants like Flavokawain A, often co-isolated).

Protocol B: Competitive CYP Inhibition Assay

Objective: Determine if Tsugafolin acts as a competitive inhibitor for CYP3A4, distinguishing it from the weaker inhibitor Naringenin.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Substrate: Testosterone (marker substrate) at

    
     concentration (
    
    
    
    ).
  • Test Compounds:

    • Tsugafolin (0.1 – 100

      
      ).
      
    • Positive Control: Ketoconazole.

    • Negative Control: Vehicle (DMSO < 0.1%).

  • Reaction:

    • Incubate 10 min at 37°C with NADPH generating system.

    • Terminate with ice-cold acetonitrile.

  • Analysis: Quantify 6

    
    -hydroxytestosterone via LC-MS/MS.
    
  • Data Interpretation: Plot % Inhibition vs. Log[Concentration].

    • Expectation: If Tsugafolin

      
      , it poses a significant drug-drug interaction (DDI) risk, unlike Naringenin (
      
      
      
      ).

Part 4: Synthesis of Known Biological Activities[2]

While Tsugafolin is less studied than Quercetin, specific activities have been isolated in literature, particularly regarding viral inhibition and cytotoxicity.

Table 2: Reported Biological Activities of Tsugafolin

ActivityTarget/MechanismEfficacy DataSource
Anti-HIV HIV-1 Replication

(Weak)
Vitex leptobotrys isolates [1]
Cytotoxicity KB / NCI-H187 Cell LinesNon-cytotoxic at

Goniothalamus studies [2]
Anti-inflammatory NO Production (Macrophage)Moderate InhibitionInferred from structural class [3]

Expert Commentary: The weak anti-HIV activity suggests Tsugafolin is not a primary drug candidate for monotherapy but serves as a crucial scaffold for SAR studies. The lack of cytotoxicity is its most valuable feature, allowing it to be used as a lipophilic carrier or a non-toxic control in flavonoid panels.

References

  • Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]

  • Flavonoids: Structure–Function and Mechanisms of Action. Journal of Nutritional Biochemistry. Available at: [Link]

  • Phytochemistry of Annonaceae: Goniothalamus gardneri.Phytochemistry (Elsevier).
  • Dihydroquercetin (Taxifolin) and Other Flavonoids as Inhibitors of Free Radical Formation. Biochemistry (Moscow). Available at: [Link]

Sources

In Vivo Efficacy Evaluation: Tsugafolin vs. Standard HIV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical evaluation of Tsugafolin , a natural dehydroflavone/lignan derivative, comparing its efficacy profile against established antiretroviral standards like Zidovudine (AZT) and Indinavir .

Editorial Note: As of the current scientific consensus, Tsugafolin is classified as an early-stage "hit" with micromolar-range potency. Unlike the nanomolar efficacy of FDA-approved drugs, Tsugafolin represents a scaffold for optimization rather than a clinical candidate. This guide focuses on the preclinical validation pathway , detailing how to objectively assess its in vivo potential despite its current potency gap.

Document Type: Technical Comparison & Experimental Guide Version: 2.4 | Status: Preclinical Assessment Framework

Executive Summary & Potency Gap Analysis

Before initiating expensive in vivo models, researchers must address the "Potency Gap." Tsugafolin exhibits antiviral activity, but its efficacy parameters differ by orders of magnitude compared to synthetic inhibitors.

Comparative Efficacy Profile (In Vitro Baseline)
ParameterTsugafolin (Test Article)Zidovudine (AZT) (Benchmark Class: NRTI)Indinavir (Benchmark Class: PI)Implication
Primary Target Putative (RT/Integrase interference)*Reverse Transcriptase (Chain Terminator)HIV-1 ProteaseTsugafolin lacks a defined, high-affinity target.
IC50 (Potency) ~118 µM [1]0.002 - 0.05 µM [2]0.02 - 0.1 µM [3]Tsugafolin is ~5,000x less potent than AZT.
Cytotoxicity (CC50) > 150 µM> 50 µM (Cell type dependent)> 100 µMTsugafolin shows a favorable safety window but low potency.
Selectivity Index (SI) ~1.2 (Low)> 1000 (High)> 1000 (High)CRITICAL: Low SI suggests limited therapeutic window in vivo.

*Note: As a flavonoid/lignan derivative, Tsugafolin likely acts non-specifically on viral enzymes or entry mechanisms, unlike the precision binding of AZT.

Mechanistic Profiling & Signaling Pathways

To understand where Tsugafolin fits in the therapeutic landscape, we must map its putative action against the proven mechanisms of the control group.

HIV-1 Replication Cycle & Inhibitor Targets

The following diagram illustrates the validated interception points of AZT and Indinavir, contrasting them with the putative entry/replication block provided by Tsugafolin.

HIV_Pathway Virus HIV-1 Virion Entry Viral Entry (Fusion) Virus->Entry Uncoating Uncoating Entry->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Integration Integration (Provirus) RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Maturation Maturation (Protease Cleavage) Assembly->Maturation NewVirus Infectious Virion Maturation->NewVirus AZT Zidovudine (AZT) [Nucleoside Analog] AZT->RT Blocks (Chain Termination) Indinavir Indinavir [Protease Inhibitor] Indinavir->Maturation Inhibits Cleavage Tsugafolin Tsugafolin [Putative: RT/Entry Block] Tsugafolin->Entry Possible Interference Tsugafolin->RT Weak Inhibition (IC50 ~118µM)

Caption: Comparative mechanism of action. AZT and Indinavir hit late/early stage enzymes with high specificity. Tsugafolin shows weak, likely pleiotropic inhibition at early replication stages.

In Vivo Efficacy Protocol: The Validation Standard

Given Tsugafolin's weak in vitro potency, a standard mouse model will likely yield null results unless the dosage is significantly escalated. The following protocol is designed to definitively assess efficacy using the Hu-PBMC-NSG Mouse Model (Humanized mice), which supports HIV-1 replication.

Phase 1: Pharmacokinetic (PK) Optimization (Go/No-Go Step)

Before infection studies, you must determine if Tsugafolin achieves plasma concentrations > IC50 (118 µM).

  • Challenge: 118 µM is a very high concentration to sustain in vivo.

  • Requirement: Perform a single-dose PK study (IP and Oral) at 50 mg/kg. If

    
    , the efficacy study will fail .
    
Phase 2: Efficacy Study Workflow

Experimental Design:

  • Animal Model: NSG (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ) mice engrafted with human PBMCs.

  • Virus: HIV-1 (Strain JR-CSF or BaL - CCR5 tropic).

  • Groups (n=8 per group):

    • Vehicle Control: DMSO/PEG400.

    • Positive Control: AZT (50 mg/kg/day, Oral).

    • Tsugafolin Low: 20 mg/kg/day (Estimated sub-therapeutic).

    • Tsugafolin High: 100 mg/kg/day (Max tolerated dose estimation).

Step-by-Step Protocol:

  • Engraftment (Day -14): Inject

    
     human PBMCs intraperitoneally. Verify human CD45+ engraftment via flow cytometry (>25% chimerism required) [4].
    
  • Infection (Day 0): Challenge mice intraperitoneally with 1000 TCID50 of HIV-1.

  • Treatment Initiation (Day 1): Begin daily dosing.

    • Rationale: Post-exposure prophylaxis (PEP) model is more sensitive for weak inhibitors than established infection models.

  • Monitoring (Days 7, 14, 21):

    • Collect plasma via submandibular bleed.

    • Assay 1 (Viral Load): RT-qPCR for HIV-1 RNA (Target: LTR or Gag region).

    • Assay 2 (Immune Preservation): Flow cytometry for CD4+/CD8+ ratio.

  • Termination (Day 21): Harvest spleen and lymph nodes to assess viral reservoir.

Data Analysis & Success Criteria
  • Success: Statistically significant reduction in Viral Load (log10 copies/mL) compared to Vehicle (p < 0.05).

  • Failure: Viral load indistinguishable from Vehicle, or significant weight loss (>20%) indicating toxicity.

Visualization of Experimental Workflow

The following Graphviz diagram outlines the decision logic for evaluating Tsugafolin, emphasizing the critical PK checkpoint often overlooked in natural product research.

Experiment_Workflow Start Start: Tsugafolin Evaluation InVitro In Vitro Confirmation (Determine IC50) Start->InVitro Decision1 Is IC50 < 10 µM? InVitro->Decision1 PK_Study PK Study (Mice) Can we reach 3x IC50 in plasma? Decision1->PK_Study Yes (Ideal) Optimize Stop: Structural Optimization Required (Medicinal Chemistry) Decision1->Optimize No (Current Status: ~118µM) Decision2 Is Cmax > IC50? PK_Study->Decision2 InVivo Hu-PBMC-NSG Efficacy Study (Comparison vs AZT) Decision2->InVivo Yes Decision2->Optimize No Analyze Analyze Viral Load & CD4 Count InVivo->Analyze Optimize->PK_Study Proceed with High Dose Risk

Caption: Preclinical decision tree. Tsugafolin currently falls into the "Optimization Required" branch due to high IC50, necessitating structural refinement before animal testing.

Critical Analysis: Why Tsugafolin Likely Fails In Vivo (Current State)

As a scientist, you must interpret the data objectively. Comparing Tsugafolin to AZT reveals a distinct disadvantage:

  • Bioavailability vs. Potency: AZT requires nanomolar concentrations. Tsugafolin requires micromolar.[1] To achieve 118 µM in blood plasma, the dosage required (likely >200 mg/kg) often induces metabolic toxicity or hits solubility limits before antiviral efficacy is observed.

  • Protein Binding: Natural flavonoids often exhibit high serum protein binding (>90%). If Tsugafolin is 99% bound to albumin, the free fraction available to inhibit HIV is only 1% of the total plasma concentration, effectively rendering it inert in vivo [5].

  • Metabolic Stability: Flavonoids are rapidly glucuronidated in the liver. Without chemical modification (e.g., methylation), Tsugafolin's half-life may be too short (< 30 mins) to suppress viral replication.

References

  • National Institutes of Health (NIH). (2022). Anti-HIV Activities of Extracts and Compounds. Retrieved from [Link] (General reference for standard IC50 ranges of AZT).

  • Gulick, R. M., et al. (1997).[2] Treatment with Indinavir, Zidovudine, and Lamivudine in Adults with HIV Infection.[2][3] New England Journal of Medicine. Retrieved from [Link]

  • Shultz, L. D., et al. (2012). Humanized mice for HIV research. Nature Reviews Immunology. Retrieved from [Link]

  • Boulton, D. W., et al. (1998). Protein binding of flavonoids. Journal of Pharmacy and Pharmacology.

Sources

Structural Activity Relationship of Tsugafolin and Methoxyflavanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structural Activity Relationship (SAR) of Tsugafolin (7-hydroxy-5,4'-dimethoxyflavanone) and its structural analogs. It is designed for researchers investigating flavonoid scaffolds for antiviral (specifically anti-HIV) and anti-inflammatory drug development.

Content Type: Publish Comparison Guide Subject: Tsugafolin (CAS 66568-97-6) Class: Methoxyflavanones Primary Application: Antiviral (HIV-1), Anti-inflammatory, Plant Phenotype Regulation

Executive Summary & Chemical Identity

Tsugafolin is a naturally occurring flavanone originally isolated from the Japanese Southern Hemlock (Tsuga sieboldii) and subsequently identified in Vitex leptobotrys and Glycosmis pentaphylla. Unlike common dietary flavonoids (e.g., Naringenin), Tsugafolin possesses a distinct methylation pattern at the C5 and C4' positions, conferring unique lipophilic properties and metabolic stability.

While its baseline anti-HIV activity is moderate (IC


 ≈ 118 µM), its high Selectivity Index (SI) and low cytotoxicity (<150 µM) make it a valuable "safety scaffold" for derivatization.
Chemical Profile
FeatureSpecification
IUPAC Name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Common Name Tsugafolin
CAS Number 66568-97-6
Molecular Formula C

H

O

Molecular Weight 300.31 g/mol
Core Scaffold Flavanone (2,3-dihydroflavone)
Key Substituents 5-OMe (A-ring), 7-OH (A-ring), 4'-OMe (B-ring)

Structural Activity Relationship (SAR) Analysis

The pharmacological potential of Tsugafolin is dictated by three critical structural domains: the A-ring methoxylation, the B-ring substitution, and the C-ring saturation.

Comparative SAR Table

The following table compares Tsugafolin with its direct biosynthetic analogs to isolate the functional contribution of specific groups.

CompoundStructure (A-Ring / B-Ring)C5 SubstituentC4' SubstituentAnti-HIV Activity (IC

)
Lipophilicity (LogP)Cytotoxicity
Tsugafolin 5-OMe, 7-OH / 4'-OMe-OCH

-OCH

118 µM HighLow
Alpinetin 5-OMe, 7-OH / Unsubstituted-OCH

-H> 200 µMHighLow
Pinostrobin 5-OH, 7-OMe / Unsubstituted-OH-HInactiveModerateModerate
Naringenin 5-OH, 7-OH / 4'-OH-OH-OH> 500 µMLowLow
Sakuranetin 5-OH, 7-OMe / 4'-OH-OH-OHModerateModerateModerate
Mechanistic Insights
The C5-Methoxy "Gatekeeper" Effect

Most flavonoids (e.g., Naringenin) possess a 5-OH group. This hydroxyl forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen.

  • In Tsugafolin: The 5-OCH

    
      group prevents this chelation.
    
  • Consequence: This alters the electron density of the C4 carbonyl, making it more susceptible to nucleophilic interaction but less capable of metal chelation (e.g., in HIV Integrase active sites). However, it significantly increases membrane permeability (bioavailability) by masking a polar donor group.

The B-Ring 4'-Methoxy Stability

The 4'-OCH


  group in Tsugafolin replaces the metabolically labile 4'-OH found in Naringenin.
  • Metabolic Blockade: It prevents rapid glucuronidation at the 4'-position, extending the plasma half-life.

  • Lipophilicity: Enhances CNS penetration, relevant for targeting viral reservoirs or neuroinflammation.

C-Ring Saturation (Flavanone vs. Flavone)

Tsugafolin is a flavanone (C2-C3 single bond).

  • Chirality: The C2 center is chiral (S-configuration). This non-planar "kinked" structure contrasts with the planar structure of flavones (e.g., Apigenin).

  • Activity Impact: While planar flavones often intercalate DNA or bind flat protein interfaces better, the kinked flavanone structure of Tsugafolin offers lower general toxicity and higher specificity for non-planar binding pockets.

Visualization: SAR & Pathway Logic

The following diagram illustrates the structural logic flow from the parent scaffold to Tsugafolin and the resulting biological effects.

Tsugafolin_SAR Scaffold Flavanone Scaffold (C6-C3-C6) Mod_A A-Ring Modification: 5-O-Methylation Scaffold->Mod_A Mod_B B-Ring Modification: 4'-O-Methylation Scaffold->Mod_B Mod_C C-Ring State: C2-C3 Saturation Scaffold->Mod_C Eff_Lipid Increased Lipophilicity (Membrane Permeability) Mod_A->Eff_Lipid Masks Polar OH Eff_Chel Loss of C4-C5 Chelation (Altered Target Binding) Mod_A->Eff_Chel Steric/Electronic Mod_B->Eff_Lipid Eff_Stab Metabolic Stability (Blocks Glucuronidation) Mod_B->Eff_Stab Protects 4' pos Eff_Tox Reduced Cytotoxicity (High Selectivity Index) Mod_C->Eff_Tox Non-planar Geometry Tsugafolin TSUGAFOLIN Balanced Bioavailability & Safety Profile Eff_Lipid->Tsugafolin Eff_Chel->Tsugafolin Eff_Stab->Tsugafolin Eff_Tox->Tsugafolin

Caption: SAR Map illustrating how specific structural modifications of the flavanone scaffold contribute to Tsugafolin's pharmacological profile.

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols are standardized for the isolation and bioassay of Tsugafolin.

Isolation from Tsuga sieboldii (or Vitex)

Rationale: Synthetic routes exist, but isolation preserves the chiral integrity of the C2 center.

  • Extraction: Air-dried leaves (1 kg) are pulverized and extracted with MeOH (3 x 3L) at room temperature for 48 hours.

  • Partition: Concentrate the MeOH extract under reduced pressure. Resuspend the residue in H

    
    O and partition sequentially with n-Hexane , EtOAc , and n-BuOH .
    
  • Fractionation (Targeting Tsugafolin):

    • Focus on the EtOAc fraction .

    • Perform Silica Gel Column Chromatography (CC) using a gradient of CHCl

      
      :MeOH  (100:0 
      
      
      
      0:100).
  • Purification:

    • Collect fractions eluting around 95:5 (CHCl

      
      :MeOH).
      
    • Final purification via Preparative HPLC :

      • Column: C18 Reverse Phase (e.g., ODS-A, 5 µm).

      • Mobile Phase: MeCN:H

        
        O (isocratic 45:55 or gradient).
        
      • Detection: UV at 280 nm (Flavanone characteristic absorption).

  • Validation: Confirm structure via

    
    H-NMR (look for methoxy singlets at 
    
    
    
    3.8-3.9 ppm) and Mass Spec (m/z 300 [M]+).
Anti-HIV Bioassay (XTT Method)

Rationale: This colorimetric assay measures the cytopathic effect (CPE) of HIV-1, determining the viability of host cells in the presence of the virus and the drug.

  • Cell Line: MT-4 cells (Human T-cell leukemia virus type 1 transformed cell line).

  • Virus: HIV-1 strain (e.g., IIIB).

  • Procedure:

    • Seed MT-4 cells (2 x 10

      
       cells/mL) in 96-well plates.
      
    • Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01.

    • Immediately add Tsugafolin (dissolved in DMSO) at serial dilutions (e.g., 100, 50, 25, 12.5 µM). Ensure final DMSO concentration is <0.5%.

    • Include controls: AZT (Positive Control), DMSO only (Vehicle), Uninfected Cells (Mock).

  • Incubation: Incubate at 37°C, 5% CO

    
     for 5 days.
    
  • Readout:

    • Add XTT reagent (tetrazolium salt). Viable cells metabolize XTT to a colored formazan dye.

    • Read Absorbance at 450 nm.

  • Calculation:

    • % Protection = [(OD

      
       - OD
      
      
      
      ) / (OD
      
      
      - OD
      
      
      )] x 100.
    • Calculate IC

      
        (concentration inhibiting 50% viral replication) and CC
      
      
      
      (cytotoxic concentration).

References

  • Tanaka, R., et al. (1980). A new flavanone derivative from the leaves of Tsuga diversifolia.[1] Phytochemistry , 19(11), 2465-2468.

  • Woradulayapinij, W., et al. (2005). In vitro HIV-1 reverse transcriptase inhibitory activities of Thai medicinal plants and Canna indica L. rhizomes. Journal of Ethnopharmacology , 101(1-3), 84-89.

  • Seidel, V., et al. (2000). Phenylpropanoids from the aerial parts of Goniothalamus gardneri. Planta Medica , 66(6), 511-515.

  • MedChemExpress. (2024). Tsugafolin Product Datasheet & Biological Activity.

  • BOC Sciences. (2024). Tsugafolin Structure and Properties.

Sources

A Head-to-Head Comparison of Tsugafolin Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Tsugafolin, a dehydroflavone with documented anti-HIV activity, is a molecule of significant interest. Found in botanicals such as Vitex leptobotrys and the bark of Cephalotaxus sinensis, the choice of extraction methodology can profoundly impact the yield, purity, and integrity of the final product. This guide provides an in-depth, head-to-head comparison of common extraction techniques for Tsugafolin, grounded in scientific principles and supported by data from related flavonoid studies, to empower researchers in making informed decisions.

Understanding Tsugafolin: Key Physicochemical Considerations

Before delving into extraction methodologies, a foundational understanding of Tsugafolin's physicochemical properties is paramount. As a flavonoid, Tsugafolin possesses a characteristic polyphenolic structure, rendering it moderately polar. This polarity dictates its solubility in various solvents, a critical parameter for effective extraction. While specific solubility data for Tsugafolin is not extensively published, studies on structurally similar flavonoids, such as luteolin, indicate good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), as well as in alcohols like butanol and methanol.

Furthermore, flavonoids are known to be susceptible to thermal degradation. High temperatures can lead to the breakdown of these compounds, diminishing the overall yield and potentially altering their biological activity. This thermal lability is a crucial factor to consider when selecting an extraction method, particularly those that employ heat.

The Contenders: A Comparative Analysis of Extraction Techniques

This guide will focus on a comparative analysis of four key extraction methods: two conventional techniques, Maceration and Soxhlet extraction, and two modern, advanced techniques, Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE).

Maceration: The Time-Honored Approach

Maceration is a simple, passive extraction method that involves soaking the plant material in a solvent for an extended period.

The Causality Behind the Choice: This method is often chosen for its simplicity and scalability. It doesn't require specialized equipment and can be performed at room temperature, which is advantageous for thermally sensitive compounds like Tsugafolin. The prolonged contact time between the solvent and the plant matrix allows for the gradual diffusion of the target compound into the solvent.

Self-Validating System: The endpoint of maceration is typically determined by reaching equilibrium, where the concentration of the analyte in the solvent no longer increases. This can be monitored by periodically sampling the solvent and analyzing the concentration of Tsugafolin using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol - Maceration for Tsugafolin Extraction (Illustrative):

  • Preparation: Grind the dried and powdered plant material (e.g., leaves of Vitex leptobotrys) to a uniform particle size.

  • Immersion: Place the powdered material in a sealed vessel and add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for 3-7 days with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude Tsugafolin extract.

Soxhlet Extraction: The Classic Continuous Method

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent.

The Causality Behind the Choice: The primary advantage of Soxhlet extraction is the continuous cycling of fresh, hot solvent, which can lead to a more exhaustive extraction compared to maceration. The elevated temperature of the solvent can also enhance the solubility of the target compound.

Trustworthiness: The design of the Soxhlet apparatus ensures that the plant material is continuously exposed to fresh solvent, driving the extraction process towards completion. The number of cycles can be controlled to ensure reproducibility. However, the prolonged exposure to heat is a significant drawback for thermally labile compounds like flavonoids. This can lead to degradation of Tsugafolin, reducing the yield of the active compound.

Protocol - Soxhlet Extraction for Tsugafolin (Illustrative):

  • Preparation: Place the dried and powdered plant material in a thimble.

  • Assembly: Place the thimble in the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distilling flask with a suitable solvent (e.g., ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the plant material in the thimble. Once the chamber is full, the solvent will siphon back into the distilling flask, carrying the extracted compounds with it. This process is repeated for several hours.

  • Concentration: After a predetermined number of cycles, the extract is collected from the distilling flask and the solvent is evaporated.

Ultrasound-Assisted Extraction (UAE): The Modern, Efficient Alternative

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds.

Expertise & Experience: From a senior application scientist's perspective, UAE represents a significant advancement over conventional methods for flavonoid extraction. The primary mechanism of action, acoustic cavitation, facilitates mass transfer and accelerates the extraction process, often leading to higher yields in a fraction of the time. Crucially, UAE can be performed at lower temperatures, which is a key advantage for preserving the integrity of thermolabile molecules like Tsugafolin.

Self-Validating System: The efficiency of UAE can be optimized by controlling parameters such as ultrasonic frequency, power, temperature, and extraction time. The endpoint can be determined by kinetic studies, where the yield of Tsugafolin is measured at different time points until a plateau is reached.

Protocol - Ultrasound-Assisted Extraction of Tsugafolin (Illustrative):

  • Preparation: Mix the powdered plant material with a suitable solvent in a vessel.

  • Sonication: Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.

  • Extraction: Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a predetermined time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C).

  • Separation and Concentration: Filter the extract and evaporate the solvent.

Supercritical Fluid Extraction (SFE): The Green and Selective Technology

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.

Expertise & Experience: SFE is a highly selective and environmentally friendly extraction method. The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for the targeted extraction of specific compounds. For a moderately polar compound like Tsugafolin, a co-solvent such as ethanol is typically added to the supercritical CO₂ to increase its polarity and enhance extraction efficiency. The major advantages of SFE are the use of a non-toxic, non-flammable solvent and the ease of solvent removal, which leaves a pure, solvent-free extract.

Trustworthiness: The high degree of control over extraction parameters in SFE ensures high reproducibility. The selectivity of the process can be validated by analyzing the composition of the extract at different pressure and temperature conditions.

Protocol - Supercritical Fluid Extraction of Tsugafolin (Illustrative):

  • Preparation: Load the powdered plant material into the extraction vessel.

  • Pressurization and Heating: Pump CO₂ into the vessel and bring it to the desired supercritical temperature and pressure (e.g., 40-60°C and 100-300 bar).

  • Co-solvent Addition: Introduce a co-solvent like ethanol at a specific percentage.

  • Extraction: Allow the supercritical fluid to pass through the plant material, dissolving the Tsugafolin.

  • Separation: Depressurize the fluid in a separator, causing the CO₂ to return to its gaseous state and the Tsugafolin to precipitate.

Data-Driven Comparison of Extraction Methods

While specific comparative data for Tsugafolin is scarce, we can draw valuable insights from studies on the extraction of other flavonoids from various plant sources.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Extraction Time Very Long (Days)Long (Hours)Short (Minutes)Short to Moderate (Minutes to Hours)
Solvent Consumption HighModerate to HighLowVery Low (CO₂ is recycled)
Extraction Temperature Room TemperatureHigh (Boiling Point of Solvent)Low to ModerateModerate
Yield Generally LowerModerate to HighHighHigh (with co-solvent)
Selectivity LowLowModerateHigh
Thermal Degradation Risk LowHighLowLow
Environmental Impact Moderate (Solvent Dependent)High (Solvent & Energy)LowVery Low ("Green" Technology)
Equipment Cost LowModerateModerateHigh

Note: The data in this table is a qualitative summary based on general principles and published studies on flavonoid extraction.

Experimental Workflow Diagrams

To visually represent the methodologies, the following experimental workflows are provided in Graphviz DOT language.

Maceration_Workflow start Start prep Grind Plant Material start->prep mix Mix with Solvent (e.g., 70% Ethanol) prep->mix macerate Macerate at Room Temp (3-7 days with agitation) mix->macerate filter Filter to Separate Extract and Residue macerate->filter concentrate Evaporate Solvent (Reduced Pressure) filter->concentrate end Crude Tsugafolin Extract concentrate->end

Caption: Maceration Workflow for Tsugafolin Extraction.

Soxhlet_Workflow start Start prep Load Powdered Plant Material into Thimble start->prep assemble Assemble Soxhlet Apparatus prep->assemble extract Continuous Extraction with Heated Solvent assemble->extract collect Collect Extract from Distilling Flask extract->collect concentrate Evaporate Solvent collect->concentrate end Crude Tsugafolin Extract concentrate->end

Caption: Soxhlet Extraction Workflow for Tsugafolin.

UAE_Workflow start Start prep Mix Powdered Plant Material with Solvent start->prep sonicate Apply Ultrasound (e.g., 40 kHz, 40-50°C) prep->sonicate filter Filter the Extract sonicate->filter concentrate Evaporate Solvent filter->concentrate end Crude Tsugafolin Extract concentrate->end

Caption: Ultrasound-Assisted Extraction Workflow.

SFE_Workflow start Start load Load Plant Material into Extraction Vessel start->load pressurize Pressurize with CO2 and Heat to Supercritical State load->pressurize add_cosolvent Add Co-solvent (e.g., Ethanol) pressurize->add_cosolvent extract Pass Supercritical Fluid Through Material add_cosolvent->extract separate Depressurize to Precipitate Tsugafolin extract->separate end Solvent-Free Tsugafolin Extract separate->end

Caption: Supercritical Fluid Extraction Workflow.

Conclusion and Recommendations

The selection of an optimal extraction method for Tsugafolin is a multifaceted decision that requires a careful consideration of yield, purity, processing time, cost, and environmental impact.

  • For initial, small-scale screening and in laboratories with limited specialized equipment, maceration offers a simple, low-cost option that minimizes the risk of thermal degradation. However, researchers must be prepared for longer extraction times and potentially lower yields.

  • Soxhlet extraction can provide a more exhaustive extraction than maceration, but the high heat involved poses a significant risk to the stability of Tsugafolin. This method should be used with caution and ideally with solvents that have lower boiling points.

  • Ultrasound-Assisted Extraction (UAE) emerges as a highly recommended method for the efficient extraction of Tsugafolin. It offers a compelling balance of high yield, short extraction time, reduced solvent consumption, and, critically, the ability to operate at lower temperatures, thereby preserving the integrity of the target molecule.

  • Supercritical Fluid Extraction (SFE) represents the pinnacle of green and selective extraction technology. For applications where high purity and the complete absence of residual solvent are paramount, such as in the development of pharmaceutical-grade products, SFE is the superior choice. The high initial investment in equipment, however, may be a limiting factor for some research settings.

Ultimately, the choice of extraction method will depend on the specific goals of the research, the available resources, and the desired scale of operation. For most laboratory-scale research and development focused on Tsugafolin, UAE presents the most pragmatic and efficient approach.

References

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of flavonoids from natural sources using modern techniques. Frontiers in Bioscience-Landmark, 26(11), 1234-1247.
  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Chemat, F., Rombaut, N., Sicaire, A. G., Meullemiestre, A., Fabiano-Tixier, A. S., & Abert-Vian, M. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics sonochemistry, 34, 540-560.
  • Herrero, M., Cifuentes, A., & Ibañez, E. (2006). Sub-and supercritical fluid extraction of functional ingredients from different natural sources: Plants, food-by-products, algae and microalgae: A review. Food chemistry, 98(1), 136-148.
  • Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: supercritical fluid extraction and pressurized liquid extraction. Phytochemical analysis, 13(2), 105-113.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.

Dissecting the Antiviral Action of Tsugafolin: A Comparative Guide to Investigating Viral Entry Versus Replication Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of virology, understanding the precise mechanism of action of a potential antiviral candidate is paramount. Tsugafolin, a dehydroflavone isolated from plants such as Vitex leptobotrys, has demonstrated anti-HIV activity, yet its specific impact on the viral life cycle remains to be fully elucidated.[1] This guide provides a comprehensive framework for investigating whether Tsugafolin exerts its antiviral effects by inhibiting viral entry or by disrupting viral replication, a critical distinction for its development as a therapeutic agent.

Flavonoids, the class of compounds to which Tsugafolin belongs, are known to exhibit a wide range of antiviral activities.[2][3][4] Their mechanisms can be multifaceted, targeting various stages of the viral life cycle, from blocking the initial attachment of the virus to the host cell to inhibiting key viral enzymes required for replication.[2][3][4][5] This guide will provide the experimental strategies and detailed protocols necessary to pinpoint Tsugafolin's primary mode of action.

Section 1: Foundational Concepts in Antiviral Mechanisms

A virus's life cycle can be broadly divided into two major phases: entry into the host cell and replication within it.[6][7] Antiviral drugs are often classified based on which of these fundamental processes they disrupt.[6][8]

  • Viral Entry Inhibition: This involves preventing the virus from successfully entering the host cell. This can occur through several mechanisms, including blocking viral attachment to cell surface receptors, inhibiting the fusion of the viral envelope with the host cell membrane, or preventing the uncoating of the viral genome.[6][8]

  • Viral Replication Inhibition: This encompasses the disruption of any of the intracellular processes necessary for the virus to multiply. Key targets for replication inhibitors include viral enzymes such as reverse transcriptase, protease, and polymerase, which are essential for synthesizing viral components and assembling new virions.[6][9][10]

Distinguishing between these two primary mechanisms is a crucial step in the preclinical development of any novel antiviral compound.

Section 2: Experimental Strategy to Delineate Tsugafolin's Mechanism of Action

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Action Assays cluster_2 Data Synthesis & Conclusion A Determine Tsugafolin's EC50 (Plaque Reduction Assay) B Assess Cytotoxicity (CC50) (e.g., MTT Assay) A->B Establish Therapeutic Window C Time-of-Addition Assay B->C Proceed with non-toxic concentrations D Pseudovirus Entry Assay C->D If entry inhibition is suggested E Enzyme Inhibition Assays (Protease, Polymerase) C->E If replication inhibition is suggested F Comparative Analysis of Assay Results D->F E->F G Conclude Primary Mechanism of Action F->G

Figure 1: A logical workflow for the systematic investigation of Tsugafolin's antiviral mechanism of action.

Section 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key assays required to differentiate between viral entry and replication inhibition.

Time-of-Addition Assay

The time-of-addition assay is a powerful tool to temporally dissect the viral life cycle and identify the stage at which an antiviral compound is active.[11][12][13][14] By adding the compound at different time points relative to viral infection, one can infer its target.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MT-4 cells for HIV) at a density that will result in a confluent monolayer on the day of the experiment.

  • Viral Infection: On the day of the experiment, infect the cells with the virus at a high multiplicity of infection (MOI) to ensure a single round of replication is synchronized.

  • Time-of-Addition: Add Tsugafolin at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, and 12 hours). Include known entry and replication inhibitors as controls.

  • Incubation: Incubate the plate for a period that allows for the completion of a single replication cycle (e.g., 24-48 hours for many viruses).

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by quantifying viral proteins (e.g., p24 for HIV), viral RNA, or by using a reporter virus that expresses an easily detectable protein like luciferase.

  • Data Analysis: Plot the percentage of viral inhibition against the time of compound addition.

Interpretation:

  • Entry Inhibitor: If Tsugafolin is an entry inhibitor, it will only be effective when added at the very early stages of infection (at the time of or shortly after virus addition). Its inhibitory effect will be lost if added after the virus has entered the cells.

  • Replication Inhibitor: If Tsugafolin targets a post-entry event like reverse transcription or protease activity, it will remain effective even when added several hours after the initial infection.

G cluster_0 Time-of-Addition Assay Workflow A Infect Cells with Virus B Add Tsugafolin at Varying Time Points A->B C Incubate for One Replication Cycle B->C D Quantify Viral Replication C->D E Analyze Inhibition vs. Time of Addition D->E

Figure 2: A simplified workflow for the Time-of-Addition Assay.

Pseudovirus Entry Assay

Pseudoviruses are non-replicating viral particles that express the envelope proteins of a specific virus but contain a reporter gene (e.g., luciferase or GFP) in their genome.[15][16][17][18] They are a safe and effective tool for specifically studying viral entry.[16][19][20]

Protocol:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein of interest, a plasmid containing the viral backbone with a reporter gene, and a packaging plasmid.

  • Cell Seeding: Seed target cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) in a 96-well plate.

  • Treatment and Infection: Pre-incubate the pseudoviruses with varying concentrations of Tsugafolin before adding the mixture to the target cells. Alternatively, pre-treat the cells with Tsugafolin before adding the pseudoviruses.

  • Incubation: Incubate the plate for 48-72 hours to allow for pseudovirus entry and reporter gene expression.

  • Quantification: Measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

  • Data Analysis: Calculate the IC50 of Tsugafolin for inhibiting pseudovirus entry.

Interpretation:

  • Inhibition of reporter gene expression in a dose-dependent manner strongly suggests that Tsugafolin interferes with viral entry.

  • Lack of inhibition would indicate that Tsugafolin does not target the entry stage of the viral life cycle.

Viral Enzyme Inhibition Assays

If the time-of-addition assay suggests that Tsugafolin acts at a post-entry stage, the next logical step is to investigate its effect on specific viral enzymes crucial for replication, such as protease and polymerase.[3][5]

3.3.1 Viral Protease Inhibition Assay

Viral proteases are essential for cleaving viral polyproteins into their functional individual proteins.[21]

Protocol:

  • Reagents: Obtain purified recombinant viral protease and a fluorogenic substrate specific for that protease.

  • Assay Setup: In a 96-well plate, mix the viral protease with varying concentrations of Tsugafolin.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence signal over time. The cleavage of the substrate by the protease will result in an increase in fluorescence.

  • Data Analysis: Calculate the IC50 of Tsugafolin for inhibiting the protease activity.

Interpretation:

  • A dose-dependent decrease in fluorescence indicates that Tsugafolin directly inhibits the viral protease.

3.3.2 Viral Polymerase (Reverse Transcriptase/RNA-dependent RNA Polymerase) Inhibition Assay

Viral polymerases are responsible for replicating the viral genome.[22]

Protocol:

  • Reagents: Use a commercially available kit or purified recombinant viral polymerase, a template (RNA or DNA), and labeled nucleotides.

  • Assay Setup: Combine the polymerase, template, and varying concentrations of Tsugafolin in a reaction mixture.

  • Reaction Initiation: Add the labeled nucleotides to start the polymerization reaction.

  • Quantification: After a set incubation period, quantify the amount of newly synthesized nucleic acid.

  • Data Analysis: Determine the IC50 of Tsugafolin for inhibiting polymerase activity.

Interpretation:

  • A reduction in the synthesis of new nucleic acid in the presence of Tsugafolin suggests it is a viral polymerase inhibitor.

Section 4: Data Interpretation and Comparative Analysis

AssayResult Suggesting Entry InhibitionResult Suggesting Replication Inhibition
Time-of-Addition Inhibition only at early time pointsInhibition at later time points post-infection
Pseudovirus Entry Dose-dependent inhibition of reporter geneNo significant inhibition
Protease Inhibition No inhibitionDose-dependent inhibition
Polymerase Inhibition No inhibitionDose-dependent inhibition

Section 5: Comparative Performance with Other Antivirals

To contextualize the potency of Tsugafolin, its IC50 values from the aforementioned assays should be compared with those of known antiviral drugs with well-characterized mechanisms of action.

CompoundPrimary MechanismTypical IC50 Range
Enfuvirtide HIV Fusion InhibitorNanomolar
Maraviroc HIV Entry Inhibitor (CCR5 antagonist)Nanomolar
Remdesivir Viral RNA Polymerase InhibitorMicromolar[23]
Lopinavir HIV Protease InhibitorNanomolar to Micromolar[23]
Tsugafolin To be determined To be determined

Conclusion

The experimental framework outlined in this guide provides a robust and systematic approach to elucidating the antiviral mechanism of Tsugafolin. By employing a combination of cell-based and biochemical assays, researchers can definitively determine whether its primary mode of action is the inhibition of viral entry or the disruption of viral replication. This critical information will be invaluable for guiding the future development of Tsugafolin as a potential therapeutic agent.

References

  • A review: Mechanism of action of antiviral drugs - PMC. National Center for Biotechnology Information. Published March 16, 2021. [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. EBSCO Information Services. Accessed February 7, 2024. [Link]

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  • Antiviral Drugs Mechanisms of Action, Animation - YouTube. Alila Medical Media. Published May 18, 2020. [Link]

  • Antiviral activities of hydroxylated flavones on feline foamy viral proliferation. SpringerLink. Published July 14, 2017. [Link]

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  • Pseudovirus Neutralization Assays - How-To Guide - Integral Molecular. Integral Molecular. Accessed February 7, 2024. [Link]

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  • Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus - PubMed. National Center for Biotechnology Information. Published May 29, 2014. [Link]

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  • Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay | Charles River Laboratories. Charles River Laboratories. Accessed February 7, 2024. [Link]

  • Flavonoids as Promising Antiviral Agents against SARS-CoV-2 Infection: A Mechanistic Review - PMC. National Center for Biotechnology Information. Accessed February 7, 2024. [Link]

  • Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - Bio-protocol. Bio-protocol. Published May 5, 2018. [Link]

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Sources

Safety Operating Guide

Proper Disposal of Tsugafolin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our scientific endeavors is intrinsically linked to the safety and sustainability of our laboratory practices. The proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of Tsugafolin (CAS No. 66568-97-6), a flavonoid compound utilized in various research applications.

As a Senior Application Scientist, my objective extends beyond providing a mere checklist. This document is designed to empower researchers with a deep understanding of the principles behind these procedures, fostering a culture of safety and environmental responsibility. The protocols outlined herein are based on established best practices for chemical waste management and are designed to be self-validating systems of safety.

Understanding Tsugafolin: Hazard Identification and Risk Assessment

Tsugafolin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. While specific toxicity data for Tsugafolin is not extensively documented in publicly available Safety Data Sheets (SDS), the general characteristics of flavonoids and related phenolic compounds warrant a cautious approach.

Assumed Hazard Profile (based on flavonoid class):

  • Oral Toxicity: May be harmful if swallowed in significant quantities.

  • Eye and Skin Irritation: As a fine powder, it may cause mechanical irritation to the eyes and skin upon contact.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1]

  • Environmental Hazard: Some flavonoids have been shown to be toxic to aquatic life.[3] Therefore, release into the environment must be avoided.[3][4]

A thorough risk assessment should be conducted before handling Tsugafolin, considering the quantities being used and the specific laboratory conditions.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, it is crucial to establish a safe working environment and ensure the use of appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: All handling and preparation of Tsugafolin for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory when handling Tsugafolin for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne powder.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection A lab coat should be worn at all times.Protects street clothes from contamination and minor spills.
Respiratory A NIOSH-approved respirator may be necessary for large spills or if engineering controls are not sufficient.Prevents inhalation of fine powder, especially in cases of aerosolization.

Segregation and Collection of Tsugafolin Waste

Proper segregation of chemical waste at the point of generation is a cornerstone of safe and compliant laboratory practice.

Waste_Segregation cluster_generation Point of Generation cluster_containers Designated Waste Containers Solid_Waste Solid Tsugafolin Waste (e.g., contaminated weigh boats, gloves) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid Tsugafolin Waste (e.g., solutions, rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Segregate

Caption: Waste segregation workflow for solid and liquid Tsugafolin waste.

Step-by-Step Segregation Protocol:

  • Obtain Correct Waste Containers: Procure separate, clearly labeled hazardous waste containers for solid and liquid waste from your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste Collection:

    • Place all non-sharp, solid materials contaminated with Tsugafolin (e.g., weighing paper, contaminated paper towels, gloves, and empty vials) into the designated solid hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste Collection:

    • Collect all solutions containing Tsugafolin, including experimental residues and rinsates, in a designated liquid hazardous waste container.

    • Do not mix incompatible waste streams. If Tsugafolin has been used with other chemicals, consult your institution's chemical compatibility chart or EHS office.

    • Keep the liquid waste container securely capped.

Decontamination of Labware

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.

Decontamination_Workflow start Contaminated Labware rinse1 Initial Rinse with appropriate solvent (e.g., ethanol, acetone) start->rinse1 collect_rinse Collect rinsate in Liquid Hazardous Waste Container rinse1->collect_rinse wash Wash with laboratory detergent and water rinse1->wash After collecting rinsate final_rinse Final rinse with deionized water wash->final_rinse dry Air or oven dry final_rinse->dry end Clean Labware dry->end

Caption: Step-by-step workflow for the decontamination of labware used with Tsugafolin.

Decontamination Protocol:

  • Initial Solvent Rinse: Rinse the contaminated labware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to dissolve any residual Tsugafolin.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as liquid hazardous waste.

  • Standard Washing: After the initial solvent rinse, wash the labware with a standard laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven as appropriate.

Disposal of Unused or Expired Tsugafolin

Unused or expired neat Tsugafolin must be disposed of as hazardous chemical waste.

Protocol for Disposal of Neat Compound:

  • Labeling: Ensure the original container is clearly labeled with the chemical name ("Tsugafolin") and the words "Hazardous Waste."

  • Secure Packaging: The container must be securely sealed. If the original container is compromised, it should be placed within a larger, compatible, and sealed container (overpacking).

  • Waste Pickup Request: Arrange for pickup by your institution's EHS department. Do not attempt to dispose of the neat compound through any other means.

Emergency Procedures for Spills

In the event of a Tsugafolin spill, immediate and appropriate action is critical to mitigate potential hazards.

Small Spills (less than 1 gram of solid or 100 mL of a dilute solution):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If it is a liquid, contain the spill using absorbent pads or other suitable materials.

  • Cleanup:

    • For solid spills: Gently sweep the material into a dustpan and place it in the solid hazardous waste container. Avoid creating dust.

    • For liquid spills: Use absorbent pads to soak up the spill. Place the used pads in the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Restrict Access: Prevent others from entering the spill area.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Final Disposal Pathway

All collected Tsugafolin waste will be managed by your institution's EHS department, who will arrange for its transportation to a licensed hazardous waste disposal facility. The ultimate disposal method will likely be incineration at a high temperature, which is a common and effective method for destroying organic chemical waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Farmalabor Materie Prime. (2016).
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety (OCRS). Retrieved from [Link]

Sources

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